molecular formula C26H35N3O5 B1673739 Ko 143 CAS No. 461054-93-3

Ko 143

Cat. No.: B1673739
CAS No.: 461054-93-3
M. Wt: 469.6 g/mol
InChI Key: NXNRAECHCJZNRF-JBACZVJFSA-N
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Description

LSM-6260 is a member of beta-carbolines and a tert-butyl ester.

Properties

IUPAC Name

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNRAECHCJZNRF-JBACZVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438079
Record name Ko 143
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Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461054-93-3
Record name KO 143
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Record name Ko 143
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Record name 461054-93-3
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Foundational & Exploratory

Ko 143: A Technical Guide to its Discovery, Development, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ko 143 is a potent and highly selective inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This document provides a comprehensive technical overview of the discovery, historical development, and preclinical evaluation of this compound and its analogs. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows using the DOT language for Graphviz. While this compound has demonstrated significant promise in preclinical research for overcoming multidrug resistance, its rapid in vivo metabolism has spurred the development of more stable analogs. To date, neither this compound nor its closely related analogs have entered clinical trials.

Discovery and History of Development

The development of this compound originated from efforts to find a non-toxic and potent inhibitor of the ABCG2 transporter. The initial lead compound was Fumitremorgin C (FTC), a natural product isolated from Aspergillus fumigatus. While FTC was a known potent inhibitor of ABCG2, its neurotoxicity precluded any clinical applications.[1]

This led to a structure-activity relationship (SAR) campaign to modify the FTC scaffold, aiming to eliminate toxicity while retaining or improving ABCG2 inhibitory activity. This research led to the synthesis of a series of tetracyclic analogs of FTC. Among these, this compound emerged as a lead candidate, demonstrating potent and specific inhibition of both human and mouse ABCG2.[2] A significant advantage of this compound was its lack of toxicity at effective concentrations in preclinical models.[2]

However, a major hurdle in the development of this compound was its poor metabolic stability. It was discovered that the t-butyl ester moiety of this compound is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid metabolite.[1][3] This rapid metabolism limited its in vivo efficacy and bioavailability.

Consequently, research efforts shifted towards developing metabolically stable analogs of this compound. This was primarily achieved by replacing the labile t-butyl ester group with an amide group, leading to the development of the "K-series" of analogs, such as K2 and K34.[1][4] These analogs have shown improved metabolic stability and favorable oral pharmacokinetic profiles in mice, making them promising candidates for further preclinical development.[1][4]

Mechanism of Action

This compound functions as a direct inhibitor of the ABCG2 transporter. ABCG2 is a 72-kDa membrane protein that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substrates from cells.[5] This efflux mechanism plays a crucial role in protecting tissues from xenobiotics and is a major contributor to multidrug resistance (MDR) in cancer cells by pumping out chemotherapeutic agents.

This compound competitively inhibits the substrate binding site of ABCG2, thereby preventing the efflux of ABCG2 substrates.[6] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, effectively reversing MDR. At nanomolar concentrations, this compound is highly selective for ABCG2. However, at higher micromolar concentrations (≥1 μM), it can also exhibit inhibitory effects on other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[5]

The PI3K/Akt signaling pathway has been implicated in the regulation of ABCG2's subcellular localization. Inhibition of this pathway can lead to the internalization of the ABCG2 transporter from the plasma membrane into intracellular vesicles, which may represent an indirect mechanism to modulate its activity.[7][8]

Quantitative Preclinical Data

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
Cell LineAssaySubstrateIC50 / EC90Reference
HEK G2ATPase Activity-9.7 nM (IC50)[5]
BCRP-expressing cellsBCRP Inhibition-26 nM (EC90)[9]
HEK293ABCG2 InhibitionMitoxantrone0.09 µM (IC50)[10]
A549Cytotoxicity-22.3 µM (CC50)[1]
MDCK-IICytotoxicity-12.6 µM (GI50)[9]
Table 2: In Vitro Activity of this compound Analogs
CompoundCell LineAssayIC50 (µM)CC50 (µM)Metabolic Stability (% remaining after 60 min in HLM)Reference
This compoundA549/ABCG2PPIX accumulation0.1622.3<5[1]
K2A549/ABCG2PPIX accumulation0.18>5075[1]
K34A549/ABCG2PPIX accumulation0.25>100>95[1]
Table 3: Pharmacokinetic Parameters of this compound Analogs in Mice (50 mg/kg, oral)
CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
K2285 ± 5421547 ± 2633.2[4]
K34456 ± 8943892 ± 7415.8[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described through several routes, often involving a Bischler–Napieralski reaction as a key step to form the tetracyclic core.[1] An improved synthesis involves the highly selective, substrate-controlled reduction of an imine formed from the amide of 6-methoxy-L-tryptophan methyl ester and isovaleric acid.[1]

A detailed, step-by-step synthesis protocol is beyond the scope of this document but can be found in the cited literature.

ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of ABCG2.

  • Membrane Preparation: Isolate crude membranes from insect cells (e.g., Sf9) overexpressing human ABCG2.

  • Reaction Mixture: Prepare an ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl2, 2 mM DTT).

  • Incubation: Add membrane vesicles to the assay buffer with varying concentrations of this compound. Include a control with a known substrate (e.g., methotrexate) to stimulate ATPase activity and a control with an inhibitor of ATP synthesis (e.g., beryllium fluoride) to measure basal activity.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Inorganic Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., molybdate-based assay).

  • Data Analysis: Calculate the percentage of inhibition of ATPase activity at each this compound concentration compared to the stimulated control.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to cells.

  • Cell Seeding: Seed cells (e.g., HEK293 or cancer cell lines) in a 96-well plate at a suitable density (e.g., 4,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot cell viability against this compound concentration and determine the CC50 (half-maximal cytotoxic concentration) or GI50 (half-maximal growth inhibition) value.

Transport Assay (Flow Cytometry)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent ABCG2 substrate.

  • Cell Preparation: Harvest cells overexpressing ABCG2 and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a short period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A, mitoxantrone, or Hoechst 33342) to the cell suspension.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake and efflux.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Calculate the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control. Determine the IC50 value for the inhibition of substrate transport.

Visualizations

Signaling Pathway of ABCG2 Regulation and Inhibition

ABCG2_Pathway cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Intracellular Drug_Ext Chemotherapeutic Drug (ABCG2 Substrate) ABCG2 ABCG2 Transporter Drug_Ext->ABCG2 Efflux Drug_Int Intracellular Drug Accumulation Vesicle Intracellular Vesicle (ABCG2 Internalization) ABCG2->Vesicle Internalization upon PI3K/Akt Inhibition Cell_Death Apoptosis / Cell Death Drug_Int->Cell_Death Increased Cytotoxicity Ko143 This compound Ko143->ABCG2 Inhibition PI3K PI3K Akt Akt PI3K->Akt Activation Akt->ABCG2 Maintains Plasma Membrane Localization Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Evaluate this compound synthesis Synthesis of this compound and Analogs start->synthesis invitro In Vitro Assays synthesis->invitro atpase ATPase Assay invitro->atpase transport Transport Assay (Flow Cytometry) invitro->transport cytotoxicity Cytotoxicity Assay invitro->cytotoxicity invivo In Vivo Studies pk_studies Pharmacokinetic Studies invivo->pk_studies efficacy Efficacy Studies in Animal Models invivo->efficacy data_analysis Data Analysis and Candidate Selection data_analysis->invivo Promising Candidates atpase->data_analysis transport->data_analysis cytotoxicity->data_analysis

References

Ko143 and its Role in Combating Multidrug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Ko143 on multidrug resistance (MDR), a significant challenge in cancer chemotherapy. Ko143, a synthetic analog of the fungal mycotoxin fumitremorgin C, has emerged as a potent and widely studied inhibitor of ATP-binding cassette (ABC) transporters, particularly the breast cancer resistance protein (BCRP), also known as ABCG2.[1][2][3] This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological processes.

Introduction to Multidrug Resistance and the Role of ABC Transporters

Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, ultimately leading to treatment failure.[4][5] One of the primary mechanisms underlying MDR is the overexpression of ABC transporters.[4][5] These membrane-bound proteins function as ATP-dependent efflux pumps, actively extruding chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.[5]

Three of the most clinically relevant ABC transporters implicated in MDR are:

  • P-glycoprotein (P-gp/MDR1/ABCB1): The first identified and most extensively studied ABC transporter associated with MDR.

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): A transporter with a broad substrate specificity, including many conjugated drugs.

  • Breast Cancer Resistance Protein (BCRP/ABCG2): Initially discovered in multidrug-resistant breast cancer cell lines, BCRP is known to transport a wide array of anticancer drugs, including topotecan, mitoxantrone, and various tyrosine kinase inhibitors.[6]

Ko143: A Potent Inhibitor of ABCG2

Ko143 was developed as a less toxic and more potent analog of fumitremorgin C.[4][7] It is recognized as a highly potent and selective inhibitor of ABCG2, exhibiting significantly greater selectivity for ABCG2 over P-gp and MRP1, with a reported selectivity of over 200-fold.[1] However, it is important to note that at higher concentrations (≥1 μM), Ko143 can also inhibit the transport activity of P-gp and MRP1.[8][9][10]

Mechanism of Action

Ko143 exerts its effect by directly interacting with the ABCG2 transporter. It functions as a competitive inhibitor, binding to the transporter and preventing the efflux of chemotherapeutic substrates.[11] This inhibition leads to an increased intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic effect in resistant cells. Studies have shown that Ko143 decreases the ATPase activity of ABCG2, which is essential for the energy-dependent transport process.[8][9] The IC50 for the inhibition of ABCG2 ATPase activity has been reported to be as low as 9.7 nM.[8][9]

The following diagram illustrates the general mechanism of ABC transporter-mediated multidrug resistance and the inhibitory action of Ko143.

Mechanism of ABC Transporter-Mediated MDR and Ko143 Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ABC_Transporter ABC Transporter (e.g., ABCG2) Drug Binding Site Drug_out Chemotherapeutic Drug ABC_Transporter:port->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug Drug_in->ABC_Transporter:head Binding Target Cellular Target (e.g., DNA) Drug_in->Target Increased Concentration Ko143 Ko143 Ko143->ABC_Transporter:head Inhibition Apoptosis Apoptosis Target->Apoptosis Induces

Caption: Inhibition of ABCG2-mediated drug efflux by Ko143.

Quantitative Data on Ko143's Efficacy

The following tables summarize the quantitative data on the efficacy of Ko143 in reversing multidrug resistance from various preclinical studies.

Table 1: In Vitro Inhibition of ABC Transporters by Ko143

TransporterCell LineSubstrateIC50 of Ko143Reference
ABCG2 (human)HEK G2Methotrexate~25 nM[8]
ABCG2 (mouse)MEF M32Methotrexate~25 nM[8]
ABCG2-ATPase Activity9.7 nM[8][9]
ABCB1 (P-gp)HEK B1Paclitaxel>1 µM[8]
ABCC1 (MRP1)HEK C1->1 µM[8]

Table 2: Reversal of Chemotherapeutic Resistance by Ko143

Cell LineChemotherapeutic AgentKo143 ConcentrationFold Reversal of ResistanceReference
Glioblastoma Stem Cells (GBM146)Temozolomide (TMZ)5 µM1.7-fold decrease in IC50[4][7][12]
ABCG2-transduced MDCK IIMitoxantroneNot specifiedPotent Inhibition[2]

Table 3: In Vivo Efficacy of Ko143

Animal ModelDrugKo143 DoseOutcomeReference
MiceSKF 104864A10 mg/kg (oral)Increased oral availability[13]
Abcb1a/b(-/-) mice[11C]tariquidarNot specifiedIncreased brain uptake[2]

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the effect of Ko143 on multidrug resistance.

In Vitro Cytotoxicity Assay (MTS/ATP-Glo)

This assay determines the concentration of a drug required to inhibit cell growth by 50% (IC50).

Protocol Outline:

  • Cell Plating: Seed cancer cells (both drug-sensitive parental and drug-resistant lines) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Ko143 (e.g., 1.5 µM or 5 µM).[5] Include control wells with no drug and Ko143 alone.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[5]

  • Viability Assessment:

    • MTS Assay: Add MTS reagent to each well and incubate for a few hours.[4] Measure the absorbance of the formazan product, which is proportional to the number of viable cells.

    • ATP-Glo Assay: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with cell viability.[7][12]

  • Data Analysis: Plot cell viability against drug concentration and determine the IC50 values. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Ko143.

Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Plating Seed cells in 96-well plates Start->Cell_Plating Drug_Treatment Add serial dilutions of chemotherapeutic +/- Ko143 Cell_Plating->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform MTS or ATP-Glo assay Incubation->Viability_Assay Data_Analysis Calculate IC50 and Fold Reversal Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for cytotoxicity assays.

ABC Transporter Substrate Accumulation/Efflux Assay

This assay directly measures the ability of Ko143 to inhibit the efflux of a known fluorescent substrate of the transporter.

Protocol Outline:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with Ko143 or a vehicle control for a short period.

  • Substrate Loading: Add a fluorescent substrate of the transporter (e.g., Hoechst 33342 for ABCG2) and incubate to allow for cellular uptake.

  • Efflux Measurement:

    • Accumulation: Measure the intracellular fluorescence at a specific time point using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of Ko143 indicates inhibition of efflux.

    • Efflux: After loading, wash the cells and resuspend them in a substrate-free medium with or without Ko143. Measure the decrease in intracellular fluorescence over time. Slower fluorescence decay in the presence of Ko143 indicates efflux inhibition.

  • Data Analysis: Quantify the difference in fluorescence between the control and Ko143-treated cells.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the ABC transporter, which is coupled to substrate transport.

Protocol Outline:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest.

  • Assay Reaction: Incubate the membrane vesicles with ATP in the presence of various concentrations of Ko143.

  • Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

  • Data Analysis: Plot the ATPase activity against the Ko143 concentration to determine the IC50 for ATPase inhibition. A decrease in ATPase activity indicates inhibition of the transporter.[8]

Signaling Pathways and Downstream Effects

The primary effect of Ko143 on signaling pathways is indirect and stems from its ability to increase the intracellular concentration of chemotherapeutic drugs. By blocking the efflux of these drugs, Ko143 allows them to reach and interact with their intracellular targets, such as DNA or microtubules, more effectively. This enhanced drug-target interaction then triggers downstream signaling cascades, most notably the apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the logical relationship between Ko143's inhibition of ABC transporters and the downstream cellular response.

Downstream Effects of Ko143-Mediated ABC Transporter Inhibition Ko143 Ko143 ABC_Inhibition Inhibition of ABC Transporters (ABCG2, ABCB1) Ko143->ABC_Inhibition Drug_Accumulation Increased Intracellular Chemotherapeutic Drug Concentration ABC_Inhibition->Drug_Accumulation Target_Interaction Enhanced Drug-Target Interaction (e.g., DNA damage) Drug_Accumulation->Target_Interaction Signaling_Activation Activation of Apoptotic Signaling Pathways Target_Interaction->Signaling_Activation Apoptosis Increased Cell Death (Apoptosis) Signaling_Activation->Apoptosis

Caption: Logical flow from Ko143 action to apoptosis.

Challenges and Future Directions

Despite its potent in vitro activity, the clinical translation of Ko143 has been hampered by its poor metabolic stability.[2][3] It is rapidly hydrolyzed in vivo to an inactive metabolite.[2][3] This has prompted the development of new analogs of Ko143 with improved pharmacokinetic properties.[2][10][14]

Future research in this area will likely focus on:

  • Developing metabolically stable Ko143 analogs: The goal is to create inhibitors with improved bioavailability and in vivo efficacy.[2][14]

  • Investigating combination therapies: Further studies are needed to explore the synergistic effects of Ko143 and its analogs with a wider range of chemotherapeutic agents in various cancer types.

  • Understanding the nuances of transporter-inhibitor interactions: High-resolution structural studies, such as cryo-electron microscopy, can provide valuable insights into the precise binding mechanisms of Ko143 and its derivatives, aiding in the design of more potent and specific inhibitors.[11]

References

Foundational Research on the Interaction of Ko 143 with the Breast Cancer Resistance Protein (BCRP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a pivotal ATP-binding cassette (ABC) transporter that actively extrudes a wide array of xenobiotics from cells.[1][2][3] This efflux activity plays a crucial role in multidrug resistance (MDR) in oncology, limiting the efficacy of numerous chemotherapeutic agents.[3][4] Furthermore, its expression in physiological barriers such as the intestine, liver, and the blood-brain barrier significantly impacts the absorption, distribution, and elimination of many drugs.[1][2][4] Ko 143, a synthetic analog of the fungal toxin fumitremorgin C (FTC), has emerged as a highly potent and selective inhibitor of BCRP.[5][6] This guide provides a comprehensive overview of the foundational research on the molecular interaction between this compound and BCRP, detailing the mechanism of inhibition, quantitative parameters, and the experimental protocols used for its characterization.

The BCRP Transporter: Structure and Function

BCRP is a 72 kDa "half-transporter" protein, meaning it consists of one nucleotide-binding domain (NBD) and one transmembrane domain (TMD) with six transmembrane helices.[2] It functions as a homodimer or homotetramer to form a complete transporter. The hydrolysis of ATP at the NBD provides the energy for conformational changes that drive the efflux of substrates across the cell membrane.[7][8] BCRP's substrate profile is broad and includes anticancer drugs like mitoxantrone, topotecan, and doxorubicin, as well as various other xenobiotics and endogenous molecules.[1][8][9] Its overexpression in cancer cells is a well-established mechanism of resistance to chemotherapy.[3][4]

This compound: A Potent and Specific BCRP Inhibitor

This compound was developed as a nontoxic and more potent analog of FTC.[5][6] It is distinguished by its high potency and significant selectivity for BCRP over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1), displaying over 200-fold selectivity.[5][10] This specificity makes this compound an invaluable tool for isolating and studying BCRP function both in vitro and in vivo.[5]

Mechanism of Inhibition

The primary mechanism by which this compound inhibits BCRP is through the direct inhibition of its ATPase activity.[11][12] As an ABC transporter, BCRP relies on ATP hydrolysis to power the transport of its substrates. By binding to the transporter, this compound prevents this crucial energy-providing step, thereby locking the transporter in a conformation that is unable to efflux substrates. This leads to the intracellular accumulation of BCRP substrates.[5][12] Some studies suggest a competitive interaction with certain substrates, indicating that this compound may bind within the substrate-binding pocket of the transporter.[13]

Quantitative Analysis of this compound-BCRP Interaction

The potency of this compound as a BCRP inhibitor has been quantified across numerous studies. The following table summarizes key inhibitory parameters.

ParameterValueCell Line / SystemSubstrateReference
IC₅₀ 9.7 nMCell-free (ATPase)N/A[11]
IC₅₀ 26 nMNot SpecifiedNot Specified[14]
IC₅₀ 0.11 µMBCRP VesiclesEstrone-3-sulfate (E3S)[15]
EC₉₀ 26 nMNot SpecifiedNot Specified[10]
Kᵢ (estimated) 0.079 - 0.10 µMBCRP VesiclesEstrone-3-sulfate (E3S)[15]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of BCRP activity.

  • EC₉₀ (Effective concentration 90%): The concentration of this compound required to achieve 90% of the maximum reversal of BCRP-mediated resistance.

  • Kᵢ (Inhibitor constant): An indication of the binding affinity of the inhibitor to the transporter.

Key Experimental Protocols

The characterization of the this compound-BCRP interaction relies on several well-established in vitro assays.

BCRP ATPase Assay

This cell-free assay directly measures the effect of an inhibitor on the ATP hydrolysis function of BCRP.

  • Objective: To determine if this compound inhibits the ATPase activity of BCRP.

  • Methodology:

    • Membrane Preparation: Crude membranes containing high concentrations of human BCRP are isolated from BCRP-overexpressing cell systems (e.g., Sf9 insect cells).[16]

    • Assay Reaction: The membrane vesicles are incubated in an ATPase assay buffer containing MgCl₂, ATP, and varying concentrations of this compound.

    • Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method (e.g., vanadate-molybdate complex).

    • Analysis: A decrease in Pi generation in the presence of this compound, compared to a baseline (substrate-stimulated) level, indicates inhibition of ATPase activity. The IC₅₀ value is determined by plotting Pi release against this compound concentration.[11][16]

Substrate Transport (Efflux) Assays

These cell-based assays measure the ability of an inhibitor to block the efflux of a known BCRP substrate from cells.

  • Objective: To quantify the inhibition of BCRP-mediated transport by this compound.

  • Methodology:

    • Cell Lines: A parental cell line lacking significant BCRP expression and a derived cell line overexpressing BCRP (e.g., MDCK II-BCRP) are used.[17]

    • Substrate Loading: Cells are incubated with a fluorescent BCRP substrate (e.g., Hoechst 33342, mitoxantrone, or pheophorbide A) in the presence of varying concentrations of this compound.[10][13]

    • Incubation: The cells are incubated for a defined period (e.g., 60 minutes) to allow for substrate accumulation.[10][17]

    • Measurement: The intracellular fluorescence is measured using flow cytometry or a fluorescence plate reader.

    • Analysis: An increase in intracellular fluorescence in BCRP-overexpressing cells treated with this compound, compared to untreated cells, demonstrates inhibition of efflux. The IC₅₀ or EC₅₀ is calculated from the dose-response curve.

Drug Resistance Reversal (Cytotoxicity) Assay

This assay assesses the ability of an inhibitor to sensitize BCRP-overexpressing cancer cells to a chemotherapeutic agent that is a BCRP substrate.

  • Objective: To determine if this compound can reverse BCRP-mediated multidrug resistance.

  • Methodology:

    • Cell Culture: BCRP-overexpressing cancer cells (e.g., IGROV1/T8) are plated in 96-well plates.[18]

    • Drug Treatment: Cells are treated with a serial dilution of a cytotoxic BCRP substrate (e.g., topotecan, mitoxantrone) alone or in combination with a fixed, non-toxic concentration of this compound.[14]

    • Incubation: The cells are incubated for several days (typically 4-5) to allow for cell proliferation.[18]

    • Viability Measurement: Cell viability is assessed using a fluorescent nucleic acid stain (e.g., CyQuant, Sybr Green I) or other viability assays.[18]

    • Analysis: A decrease in the IC₅₀ of the cytotoxic drug in the presence of this compound indicates reversal of resistance. The degree of reversal is often expressed as a fold-sensitization.[14]

Visualizations of Pathways and Processes

Mechanism of BCRP Inhibition by this compound

BCRP_Inhibition cluster_membrane Cell Membrane cluster_process BCRP BCRP Transporter Pocket Substrate/ Inhibitor Binding Site BCRP->Pocket ADP ADP + Pi BCRP->ADP NoEfflux Efflux Blocked BCRP->NoEfflux Efflux Substrate Efflux Pocket->Efflux Transport Substrate_out Substrate (e.g., Topotecan) Substrate_out->Pocket Binds Ko143 This compound Ko143->Pocket Binds & Inhibits ATP ATP ATP->BCRP Hydrolysis Powers Transport ATP->BCRP Hydrolysis Blocked

Caption: Mechanism of BCRP inhibition by this compound, blocking ATP hydrolysis and substrate efflux.

Experimental Workflow: Substrate Accumulation Assay

Workflow start Start: Seed BCRP-expressing and parental cells step1 Add fluorescent substrate (e.g., Hoechst 33342) start->step1 step2 Add varying concentrations of this compound step1->step2 step3 Incubate for a defined time (e.g., 60 min) step2->step3 step4 Wash cells to remove extracellular substrate step3->step4 step5 Measure intracellular fluorescence (Flow Cytometry) step4->step5 step6 Analyze Data: Plot fluorescence vs. This compound concentration step5->step6 end Determine IC50 value step6->end

Caption: Workflow for an in vitro assay to measure BCRP inhibition using a fluorescent substrate.

Logical Relationship: BCRP, Drug Resistance, and this compound

Logical_Relationship BCRP BCRP Expression in Cancer Cells Efflux Increased Efflux of Chemotherapy Drugs BCRP->Efflux leads to Accumulation Intracellular Drug Accumulation BCRP->Accumulation restores Resistance Multidrug Resistance (MDR) & Treatment Failure Efflux->Resistance results in Ko143 This compound (BCRP Inhibitor) Ko143->BCRP inhibits Sensitivity Restored Drug Sensitivity Accumulation->Sensitivity leads to

Caption: The role of this compound in reversing BCRP-mediated multidrug resistance in cancer cells.

In Vivo Relevance

In vivo studies in animal models have corroborated the in vitro findings. Oral administration of this compound has been shown to significantly increase the oral bioavailability and plasma concentrations of BCRP substrates, such as topotecan, by inhibiting intestinal Bcrp1 (the murine homolog of BCRP).[5] These studies confirm that this compound is an effective BCRP inhibitor in a whole-organism context, making it a valuable tool for preclinical pharmacokinetic studies.[5]

Limitations and Future Directions

While this compound is a powerful research tool, its clinical development has been hampered by poor metabolic stability, as it is rapidly hydrolyzed in vivo.[19][20][21] This has prompted the development of new this compound analogs with improved pharmacokinetic properties.[17][19][22] Research has shown that while highly selective, at higher concentrations (≥ 1 μM), this compound may also affect the transport activity of ABCB1 and ABCC1, a consideration for in vitro experiments.[16][21]

Conclusion

The foundational research on this compound has unequivocally established it as a potent and highly selective inhibitor of the BCRP transporter. Its mechanism of action, centered on the inhibition of BCRP's ATPase activity, is well-characterized through a suite of robust in vitro assays. The quantitative data consistently demonstrate its sub-micromolar potency. This compound remains an indispensable reference compound and a critical tool for investigating BCRP's role in drug disposition, multidrug resistance, and for the preclinical evaluation of new chemical entities as potential BCRP substrates or inhibitors. The ongoing development of more stable analogs based on the this compound scaffold holds promise for future therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Ko 143 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ko 143, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in various cell culture experiments. The protocols outlined below are essential for investigating multidrug resistance (MDR), evaluating drug candidates, and understanding the role of BCRP in cellular transport.

Introduction to this compound

This compound is a synthetic analog of fumitremorgin C and is recognized as a highly potent and specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP/ABCG2.[1][2] BCRP is a key transmembrane protein that actively extrudes a wide range of xenobiotics, including many anticancer drugs, from cells, thereby contributing to multidrug resistance in cancer.[2][3] this compound reverses this resistance by blocking the efflux function of BCRP, leading to increased intracellular accumulation and enhanced cytotoxicity of BCRP substrate drugs.[1] It exhibits high selectivity for BCRP over other prominent ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), although its specificity may decrease at higher concentrations.[4][5][6]

Mechanism of Action

This compound acts as a competitive inhibitor of BCRP-mediated transport.[7] It binds to the transporter, likely within the substrate-binding pocket, and prevents the efflux of BCRP substrates. This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents that are BCRP substrates.

Mechanism of this compound Action cluster_cell Cell Membrane BCRP BCRP/ABCG2 Transporter Drug_out Drug Efflux BCRP->Drug_out ATP-dependent efflux Drug_in Drug Accumulation Ko143 This compound Ko143->BCRP Inhibits Drug BCRP Substrate Drug Drug->BCRP Binds to transporter Drug->Drug_in Increased intracellular concentration

Caption: this compound inhibits the BCRP/ABCG2 transporter, preventing drug efflux and increasing intracellular drug accumulation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Potency of this compound against BCRP/ABCG2

ParameterValueCell Line/SystemSubstrateReference
IC5026 nM--[1]
IC500.11 µMBCRP membrane vesiclesEstrone-3-sulfate (E3S)[8]
IC509.7 nMCell-free assay (ATPase activity)-[9]
EC9025 nM8/T6400 and IGROV1/T8 cells-[4]
EC50~10 nM--[10]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

ApplicationCell LineThis compound ConcentrationEffectReference
Reversal of Drug ResistanceT6400 and T8 cells25 nM (EC90)10-fold sensitization to topotecan and mitoxantrone[1]
Chemosensitivity AssayGBM146 (glioblastoma)5 µM41.07% decrease in TMZ IC50[11]
Substrate Accumulation AssayHEK G2 cells10 nM2.5-fold decrease in MTX IC50[5]
Mitoxantrone Efflux InhibitionABCG2-transduced MDCK II cells1 µMIncreased intracellular mitoxantrone concentration[12]

Table 3: Selectivity of this compound for ABC Transporters

TransporterSelectivity over BCRPNotesReference
P-glycoprotein (P-gp)>200-foldInhibition observed at higher concentrations (≥1 µM)[4][5][6]
MRP-1>200-foldLittle effect on MRP1-mediated drug resistance[4][13]
ABCC1-Inhibition observed at higher concentrations (≥1 µM)[5][6]

Experimental Protocols

Chemosensitivity (MDR Reversal) Assay

This protocol determines the ability of this compound to sensitize multidrug-resistant cells to a cytotoxic agent.

start Start seed_cells Seed resistant and parental cells in 96-well plates start->seed_cells add_compounds Add cytotoxic drug (serial dilutions) ± this compound (fixed concentration) seed_cells->add_compounds incubate Incubate for 72-96 hours add_compounds->incubate assess_viability Assess cell viability (e.g., MTS, MTT, or CellTiter-Glo assay) incubate->assess_viability calculate_ic50 Calculate IC50 values assess_viability->calculate_ic50 analyze Analyze fold-reversal of resistance calculate_ic50->analyze end End analyze->end

Caption: Workflow for a chemosensitivity assay to evaluate MDR reversal by this compound.

Materials:

  • BCRP-overexpressing resistant cell line and its parental sensitive counterpart

  • Complete cell culture medium

  • Cytotoxic drug (BCRP substrate, e.g., mitoxantrone, topotecan, SN-38)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the cytotoxic drug in culture medium.

    • Prepare a working solution of this compound in culture medium at a fixed, non-toxic concentration (e.g., 0.1-1 µM).

    • Add the cytotoxic drug dilutions to the wells, both in the presence and absence of the fixed concentration of this compound. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for the cytotoxic drug alone and in combination with this compound.

    • Determine the fold-reversal of resistance by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.

Substrate Accumulation Assay (Hoechst 33342 or Fluorescent Substrate)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent BCRP substrate, leading to its intracellular accumulation.

Materials:

  • BCRP-overexpressing cells and control cells

  • Fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A)

  • This compound

  • Assay buffer (e.g., HBSS or phenol red-free medium)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Pre-incubation with Inhibitor:

    • Prepare various concentrations of this compound in assay buffer.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the this compound solutions to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorescent BCRP substrate (e.g., 5 µM Hoechst 33342) to all wells and incubate for an additional 30-60 minutes at 37°C.

  • Washing: Remove the substrate/inhibitor solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular fluorescence.

  • Fluorescence Measurement:

    • Add fresh assay buffer to the wells.

    • Measure the intracellular fluorescence using a fluorescence plate reader (bottom-reading) or by harvesting the cells and analyzing them via flow cytometry.

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the EC50 value for the inhibition of substrate efflux.

Bidirectional Transport Assay (using Transwell inserts)

This assay is used to determine if a compound is a substrate of BCRP and to assess the inhibitory effect of this compound on its transport across a polarized cell monolayer.

Materials:

  • Polarized epithelial cell line overexpressing BCRP (e.g., MDCK-BCRP)

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Complete cell culture medium

  • Test compound

  • This compound

  • Transport buffer (e.g., HBSS)

  • Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding on Transwells: Seed the BCRP-overexpressing cells on the apical side of the Transwell inserts and culture them until a confluent and polarized monolayer is formed (typically 3-5 days). Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound (with or without this compound) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound (with or without this compound) to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests active efflux.

    • A reduction in the efflux ratio in the presence of this compound confirms that the test compound is a BCRP substrate.

Considerations for Use

  • Solubility and Stability: this compound is typically dissolved in DMSO to prepare a stock solution.[14] It is important to note that this compound is unstable in plasma and can be rapidly hydrolyzed, which should be considered in the experimental design, especially for longer incubation times.[5][6][15][16]

  • Toxicity: this compound is generally considered non-toxic at concentrations effective for BCRP inhibition in vitro.[1][11] However, it is always recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for the specific cell line being used.

  • Specificity: While highly selective for BCRP, this compound may inhibit other ABC transporters like P-gp and ABCC1 at higher concentrations (typically ≥ 1 µM).[5][6] Therefore, using the lowest effective concentration is recommended to ensure specificity.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of BCRP in drug transport and multidrug resistance in a variety of cell culture models.

References

Application Notes and Protocols for In Vivo BCRP Inhibition with Ko143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko143 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a critical role in multidrug resistance and influences the pharmacokinetics of numerous drugs.[1][2][3] Derived from the fungal toxin fumitremorgin C, Ko143 is a valuable tool for in vivo studies aimed at overcoming BCRP-mediated drug resistance, enhancing the oral bioavailability of BCRP substrate drugs, and increasing their penetration across physiological barriers like the blood-brain barrier.[1][4] However, its utility is conditioned by its rapid metabolism in vivo, a factor that necessitates careful consideration in experimental design.[2][3][5][6] This document provides detailed protocols and data for the effective use of Ko143 in in vivo research settings.

Quantitative Data Summary

The following table summarizes key quantitative data from various in vivo studies using Ko143 to inhibit BCRP in mice. This data is intended to serve as a guide for dose selection and experimental design.

ParameterValueAnimal ModelBCRP SubstrateOutcomeReference
Oral Dose (Ko143) 10 mg/kgMdr1a/1b-/- miceTopotecan (1 mg/kg, p.o.)4-6 fold increase in plasma topotecan concentration[1]
Intraperitoneal Dose (Ko143) 10 mg/kgMiceNot specified (Toxicity test)No adverse effects observed[7][8]
Intravenous Dose (Ko143) 1, 7, and 15 mg/kgWild-type mice[11C]tariquidarDose-dependent increase in brain uptake of [11C]tariquidar[5]
Intravenous Dose (Ko143) 7 mg/kgWild-type and Abcb1a/b(-/-) mice[11C]tariquidarIncreased brain distribution of the substrate[5]
Intravenous Dose (Ko143) 10 mg/kgWild-type mice(R)-[11C]verapamilUsed to assess interaction with ABCB1[9]

Note: The effectiveness and pharmacokinetics of Ko143 can be influenced by the animal model, administration route, and the specific BCRP substrate being investigated. At higher concentrations (≥ 1 µM in vitro), Ko143 may also inhibit other transporters such as P-glycoprotein (ABCB1) and MRP1 (ABCC1).[4][6]

Experimental Protocols

Protocol 1: Enhancing Oral Bioavailability of a BCRP Substrate

This protocol is designed to assess the effect of oral Ko143 on increasing the plasma concentration of an orally administered BCRP substrate drug.

Materials:

  • Ko143

  • BCRP substrate drug (e.g., topotecan)

  • Vehicle for Ko143 (e.g., 50% DMSO, 50% Tween 80, diluted in 5% w/v glucose)[1]

  • Vehicle for substrate drug

  • Mice (e.g., Mdr1a/1b-/- mice to exclude P-gp effects)[1]

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

  • Ko143 Formulation: Prepare a stock solution of Ko143 in DMSO. On the day of the experiment, mix the stock solution 1:1 with Tween 80 and then dilute with 5% w/v glucose to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 µl/g administration volume, the final concentration would be 1 mg/ml).[1]

  • Grouping: Divide mice into at least two groups: a control group receiving the vehicle and a treatment group receiving Ko143.

  • Ko143 Administration: Administer Ko143 (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage.[1]

  • Substrate Administration: 30 minutes after Ko143/vehicle administration, administer the BCRP substrate drug (e.g., 1 mg/kg topotecan) to all animals via oral gavage.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 30 and 60 minutes after substrate administration) via a suitable method (e.g., tail vein or retro-orbital bleeding).[1]

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method.

  • Data Analysis: Compare the plasma concentration-time profiles and key pharmacokinetic parameters (e.g., Cmax, AUC) between the control and Ko143-treated groups.

Protocol 2: Assessing Brain Penetration of a BCRP Substrate

This protocol details a method to evaluate the effect of intravenously administered Ko143 on the brain distribution of a BCRP substrate, often utilizing PET imaging.

Materials:

  • Ko143

  • Radiolabeled BCRP substrate (e.g., [11C]tariquidar)

  • Vehicle for Ko143 (e.g., formulation for intravenous injection)

  • Mice (e.g., wild-type or Abcb1a/b-/-)

  • Intravenous injection supplies

  • PET/CT scanner

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the mice and place them in the PET/CT scanner.

  • Ko143 Administration: Administer Ko143 intravenously at the desired dose (e.g., 7 mg/kg).[5] For control animals, administer the vehicle.

  • Incubation: Allow a 60-minute interval for Ko143 to distribute and inhibit BCRP.[5]

  • Radiotracer Injection: Administer the radiolabeled BCRP substrate (e.g., [11C]tariquidar) intravenously.[5]

  • PET Scan: Immediately following the radiotracer injection, begin the PET scan for a duration of 60 minutes.[5]

  • Image Analysis: Reconstruct the PET images and quantify the radioactivity in the brain region of interest over time. Express the data as a standardized uptake value (SUV).[5]

  • Data Analysis: Compare the brain SUV and time-activity curves between the vehicle-treated and Ko143-treated groups to determine the effect on brain penetration.

Visualizations

Experimental Workflow for In Vivo BCRP Inhibition

G cluster_admin Administration cluster_analysis Analysis a Animal Acclimation & Grouping b Ko143 & Substrate Formulation c Administer Vehicle or Ko143 (e.g., p.o. or i.v.) b->c d Administer BCRP Substrate (30-60 min post-inhibitor) c->d e Sample Collection (Blood/Tissue) d->e f Pharmacokinetic Analysis (e.g., LC-MS/MS) e->f g Imaging Analysis (e.g., PET/CT) e->g h Data Comparison & Interpretation f->h g->h

Caption: Workflow for an in vivo study of BCRP inhibition by Ko143.

Mechanism of BCRP Inhibition by Ko143

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular BCRP BCRP Transporter Substrate_out BCRP Substrate BCRP->Substrate_out Substrate_in BCRP Substrate Substrate_in->BCRP Efflux Ko143 Ko143 Ko143->BCRP Inhibition

References

Application Notes and Protocols for Ko 143 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko 143 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key efflux transporter expressed in various tissues, including the intestine, liver, brain, and placenta, where it plays a crucial role in limiting the absorption and distribution of its substrate drugs.[1][2][3][4] Inhibition of BCRP can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially leading to increased efficacy or toxicity. This compound, a synthetic analog of the fungal toxin fumitremorgin C, serves as an invaluable tool in preclinical DDI studies to investigate the role of BCRP in a drug candidate's disposition.[5] This document provides detailed application notes and protocols for the use of this compound in such studies.

Mechanism of Action

This compound potently and selectively inhibits the efflux function of the BCRP transporter. By binding to the transporter, it prevents the ATP-dependent export of BCRP substrates from the cell, leading to their intracellular accumulation.[5] this compound exhibits high selectivity for BCRP, with over 200-fold greater potency against BCRP compared to other major drug transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[6][7][8] This specificity makes it an ideal tool for elucidating the specific contribution of BCRP to a drug's transport.

Data Presentation: In Vitro Inhibition of BCRP by this compound

The inhibitory potency of this compound against BCRP has been characterized in various in vitro systems. The following table summarizes key quantitative data from the literature.

ParameterValueSubstrateAssay SystemReference
IC50 26 nMNot SpecifiedNot Specified[6]
IC50 0.11 µMEstrone-3-sulfate (E3S)BCRP-expressing membrane vesicles[9]
EC90 26 nMMitoxantrone, TopotecanMEF3.8/Bcrp1 cells[7][8]
Ki 0.079 µMEstrone-3-sulfate (E3S)BCRP-expressing membrane vesicles (high affinity)[9]
Ki 0.10 µMEstrone-3-sulfate (E3S)BCRP-expressing membrane vesicles (low affinity)[9]
EC50 < 10 nMMitoxantroneABCG2-transduced MDCK II cells[10]

Experimental Protocols

In Vitro BCRP Inhibition Assay using Transfected MDCK II Cells

This protocol describes a method to assess the potential of a test compound to be a BCRP substrate or inhibitor using Madin-Darby canine kidney (MDCK) II cells overexpressing human BCRP.

Materials:

  • MDCK II cells transfected with human BCRP (and parental MDCK II cells as a control)

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • BCRP substrate (e.g., mitoxantrone, Hoechst 33342)

  • This compound (positive control inhibitor)

  • Test compound

  • Hanks' Balanced Salt Solution (HBSS)

  • 24-well plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed the BCRP-transfected MDCK II cells and parental MDCK II cells in 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare stock solutions of the BCRP substrate, this compound, and the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in HBSS. The final solvent concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Incubation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add the HBSS containing the BCRP substrate and varying concentrations of the test compound or this compound to the respective wells. Include a vehicle control (substrate only).

    • Incubate the plates at 37°C for a specified period (e.g., 60 minutes).[10]

  • Termination and Lysis:

    • Aspirate the incubation solution and wash the cells three times with ice-cold HBSS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS).

  • Quantification:

    • If using a fluorescent substrate, measure the fluorescence of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Alternatively, for flow cytometry, detach the cells after incubation and washing, and analyze the intracellular fluorescence.

  • Data Analysis:

    • Calculate the intracellular accumulation of the substrate in the presence and absence of the test compound and this compound.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Drug-Drug Interaction Study in Mice

This protocol outlines a general procedure to investigate the effect of this compound on the pharmacokinetics of a potential BCRP substrate drug in mice.

Materials:

  • Male or female mice (e.g., C57BL/6 or FVB). Mdr1a/1b knockout mice can be used to eliminate the confounding effects of P-glycoprotein.[7]

  • BCRP substrate drug

  • This compound

  • Vehicle for drug and inhibitor administration (e.g., a mixture of DMSO, PEG300, Tween80, and water)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying the substrate drug in plasma (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly divide the mice into two groups: a control group (vehicle + substrate drug) and a treatment group (this compound + substrate drug).

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg) or the vehicle to the respective groups via oral gavage or intravenous injection.[7]

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer the BCRP substrate drug to all animals (e.g., via oral gavage).

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after the administration of the substrate drug.

  • Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation) and store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters for the substrate drug in both groups, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

    • Compare the pharmacokinetic parameters between the control and this compound-treated groups to determine the extent of the drug-drug interaction. A significant increase in the AUC and Cmax of the substrate drug in the presence of this compound indicates that it is a BCRP substrate.

Visualizations

Signaling Pathway and Experimental Workflows

BCRP_Efflux_and_Inhibition cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular BCRP {BCRP (ABCG2) Transporter | ATP-Binding Cassette} ADP ADP + Pi BCRP->ADP Drug_out BCRP Substrate (Drug) BCRP->Drug_out Efflux Drug_in BCRP Substrate (Drug) Drug_in->BCRP Binds to Transporter ATP ATP ATP->BCRP Hydrolysis provides energy Ko143 This compound Ko143->BCRP Inhibits In_Vitro_BCRP_Inhibition_Workflow start Start seed_cells Seed BCRP-transfected and parental MDCK II cells start->seed_cells prepare_compounds Prepare BCRP substrate, This compound, and test compound seed_cells->prepare_compounds wash_cells Wash cell monolayers prepare_compounds->wash_cells incubate Incubate cells with substrate and test compounds wash_cells->incubate terminate Terminate incubation and wash cells incubate->terminate lyse_cells Lyse cells terminate->lyse_cells quantify Quantify intracellular substrate accumulation lyse_cells->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end In_Vivo_DDI_Workflow start Start acclimatize Acclimatize mice start->acclimatize group Allocate mice to control and treatment groups acclimatize->group dose_inhibitor Administer this compound or vehicle group->dose_inhibitor dose_substrate Administer BCRP substrate drug dose_inhibitor->dose_substrate blood_sample Collect blood samples at timed intervals dose_substrate->blood_sample plasma_prep Prepare plasma blood_sample->plasma_prep bioanalysis Quantify drug concentration in plasma (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Perform pharmacokinetic analysis (AUC, Cmax) bioanalysis->pk_analysis end End pk_analysis->end

References

Application Notes: Effective Concentration of Ko 143 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko 143 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key multidrug resistance protein that actively extrudes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Its overexpression in cancer cells is a significant mechanism of acquired drug resistance. This compound, a synthetic analog of the fungal fumitremorgin C, reverses this resistance by blocking the transporter's efflux function.[4] These application notes provide a comprehensive guide to determining and utilizing the effective concentration of this compound in cell culture for studying BCRP function and overcoming multidrug resistance.

Key Applications

  • BCRP Inhibition Assays: To study the function and substrate specificity of the BCRP transporter.

  • Chemosensitization Studies: To investigate the ability of this compound to restore the efficacy of chemotherapeutic drugs in BCRP-overexpressing cancer cells.

  • Pharmacokinetic and Drug-Drug Interaction Studies: To understand the role of BCRP in drug absorption, distribution, and elimination.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell line, the specific application, and the expression level of BCRP. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Potency of this compound as a BCRP Inhibitor

ParameterValueCell Line/SystemReference
IC₅₀ 9.7 nMCell-free ATPase assay[2]
EC₉₀ 26 nMBCRP-mediated drug resistance reversal[1]
Kᵢ 0.079 - 0.10 µMBCRP vesicles[5]

Table 2: Effective Concentrations of this compound in Different Cell Lines

Cell LineApplicationEffective ConcentrationNotesReference
HEK-293BCRP Inhibition1 µMUsed for time-course assays.[2]
MCF-7BCRP Inhibition1 µMUsed for time-course assays.[2]
IGROV1/T8ChemosensitizationEC₉₀ concentrationReverses topotecan and mitoxantrone resistance.
MEF3.8/T6400ChemosensitizationEC₉₀ concentrationReverses topotecan and mitoxantrone resistance.
MDCK II-BCRPBCRP Inhibition4 µMUsed as a positive control inhibitor.[6]
Hep G2BCRP Inhibition20 µMUsed in Hoechst 33342 accumulation assay.[7][8]
MCF-7 (transfected)BCRP Inhibition20 µMUsed in Hoechst 33342 accumulation assay.[7][8]

Table 3: Selectivity of this compound for ABC Transporters

TransporterInhibition at ≥1 µMNotesReference
BCRP (ABCG2) Potent InhibitionHighly selective at nanomolar concentrations.[1][4]
P-glycoprotein (P-gp/ABCB1) Inhibition>200-fold less active against P-gp compared to BCRP at lower concentrations.[4]
MRP1 (ABCC1) Inhibition>200-fold less active against MRP1 compared to BCRP at lower concentrations.[4]

Note on Cytotoxicity: this compound is generally considered non-toxic at concentrations required for effective BCRP inhibition. However, it is always recommended to perform a cytotoxicity assay for each new cell line and experimental condition.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTS Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and to ensure that the concentrations used for BCRP inhibition are not cytotoxic.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test for cytotoxicity is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: BCRP Inhibition Assay using Hoechst 33342 Dye Efflux

This protocol measures the ability of this compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.

Materials:

  • BCRP-overexpressing cells and parental control cells

  • Complete cell culture medium

  • This compound

  • Hoechst 33342 (stock solution, e.g., 1 mg/mL in water)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control in HBSS for 30-60 minutes at 37°C.

  • Substrate Loading: Add Hoechst 33342 to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the loading solution and wash the cells twice with ice-cold HBSS to stop the efflux.

  • Fluorescence Measurement: Add 100 µL of cold HBSS to each well and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux. Calculate the fold-increase in fluorescence compared to the vehicle control.

Protocol 3: Chemosensitization Assay

This protocol determines the ability of this compound to sensitize BCRP-overexpressing cells to a chemotherapeutic drug that is a BCRP substrate.

Materials:

  • BCRP-overexpressing cells and parental control cells

  • Complete cell culture medium

  • This compound

  • BCRP substrate chemotherapeutic drug (e.g., mitoxantrone, topotecan)

  • 96-well plates

  • MTS or other cell viability assay reagent

Procedure:

  • Cell Seeding: Seed both BCRP-overexpressing and parental cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of this compound (determined from Protocol 1, typically in the range of 0.1 to 1 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay: Perform a cell viability assay (e.g., MTS assay as described in Protocol 1).

  • Data Analysis: Determine the IC₅₀ of the chemotherapeutic drug in the presence and absence of this compound for both cell lines. A significant decrease in the IC₅₀ of the drug in BCRP-overexpressing cells in the presence of this compound indicates chemosensitization. The "fold-reversal" can be calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of this compound.

Visualizations

Signaling Pathway of BCRP Inhibition by this compound

BCRP_Inhibition cluster_membrane Cell Membrane cluster_extra cluster_intra BCRP BCRP Transporter (ABCG2) Drug Chemotherapeutic Drug (BCRP Substrate) BCRP->Drug Drug_in Drug Accumulation & Cytotoxicity Drug->BCRP Efflux Ko143 This compound Ko143->BCRP Inhibition Workflow start Start cytotoxicity Protocol 1: Determine this compound Cytotoxicity (MTS Assay) start->cytotoxicity bcrp_inhibition Protocol 2: Confirm BCRP Inhibition (Hoechst 33342 Efflux Assay) cytotoxicity->bcrp_inhibition Select non-toxic concentrations chemosensitization Protocol 3: Assess Chemosensitization (Cell Viability Assay) bcrp_inhibition->chemosensitization Confirm inhibitory activity data_analysis Data Analysis: Determine non-toxic, effective concentration range chemosensitization->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Utilizing Ko 143 in Chemosensitivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ko 143, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in chemosensitivity assays. The following sections detail the mechanism of action of this compound, protocols for key experiments, and quantitative data demonstrating its efficacy in reversing multidrug resistance.

Introduction to this compound

This compound is a synthetic analog of the fungal toxin fumitremorgin C and is distinguished as a highly potent and selective inhibitor of the ATP-binding cassette (ABC) transporter BCRP/ABCG2.[1] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells, actively extruding a wide range of chemotherapeutic agents and thereby reducing their intracellular concentration and efficacy.[2][3] this compound functions by inhibiting the ATPase activity of BCRP, effectively blocking its transport function.[4] While highly selective for BCRP, it is important to note that at higher concentrations (≥1 μM), this compound may also exhibit inhibitory effects on other ABC transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[4]

Data Presentation: Efficacy of this compound in BCRP Inhibition and Reversal of Chemosensitivity

The following tables summarize the quantitative data on the inhibitory activity of this compound against BCRP and its ability to reverse resistance to various chemotherapeutic drugs in different cancer cell lines.

Parameter Cell Line Value Reference
IC50 (ATPase Assay)-9.7 nM[4]
IC50 (BCRP Inhibition)MDCK II BCRP66.9 - 221 nM[5]
EC90 (BCRP Inhibition)Mouse T6400 & Human T826 nM[1]

Table 1: Inhibitory Potency of this compound against BCRP. This table showcases the concentration of this compound required to inhibit 50% (IC50) or 90% (EC90) of BCRP activity in different experimental setups.

Chemotherapeutic Agent Cell Line This compound Concentration Fold Reversal of Resistance Reference
TopotecanT6400 & T8EC9010-fold sensitization[1]
MitoxantroneT6400 & T8EC9010-fold sensitization[1]
Temozolomide (TMZ)GBM146 (Glioblastoma)5 µM41.07% decrease in IC50[6][7]
TopotecanNCI-H460/TPT103 µMSignificant sensitization[8]
SN-38NCI-H460/TPT103 µMSignificant sensitization[8]
MitoxantroneNCI-H460/TPT103 µMSignificant sensitization[8]

Table 2: Reversal of Chemotherapeutic Resistance by this compound. This table illustrates the effectiveness of this compound in sensitizing drug-resistant cancer cell lines to various anticancer drugs, presented as the fold-change in sensitivity or decrease in the half-maximal inhibitory concentration (IC50).

Experimental Protocols

Detailed methodologies for key chemosensitivity assays incorporating this compound are provided below.

Protocol 1: MTT Cell Viability Assay to Determine Chemosensitization

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 of a chemotherapeutic agent in the presence and absence of this compound.

Materials:

  • Cancer cell line of interest (BCRP-expressing and parental/sensitive lines)

  • Complete cell culture medium

  • Chemotherapeutic agent of interest

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug and Inhibitor Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent in complete medium.

    • Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 0.1-1 µM) and one with the corresponding concentration of DMSO as a vehicle control.

    • Remove the medium from the wells and add 100 µL of the prepared drug/inhibitor solutions to the respective wells. Include wells with this compound alone to assess its cytotoxicity and wells with medium only as a blank.

  • Incubation: Incubate the plate for a period equivalent to the duration of action of the chemotherapeutic agent (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of resistance is calculated as the ratio of the IC50 without this compound to the IC50 with this compound.

Protocol 2: Hoechst 33342 Dye Accumulation Assay for BCRP Inhibition

This assay directly measures the function of BCRP by quantifying the efflux of the fluorescent substrate Hoechst 33342. Inhibition of BCRP by this compound will lead to increased intracellular accumulation of the dye.

Materials:

  • BCRP-overexpressing cells and parental control cells

  • Complete cell culture medium

  • This compound

  • Hoechst 33342 solution (e.g., 5 µg/mL)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) in culture medium for 30-60 minutes at 37°C.

  • Dye Loading: Add Hoechst 33342 to each well to a final concentration of 5 µg/mL and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation ~350 nm, emission ~460 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in vehicle-treated cells. A significant increase in fluorescence indicates inhibition of BCRP-mediated efflux.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in chemosensitivity assays.

BCRP_Signaling_Pathway cluster_membrane Cell Membrane BCRP BCRP/ABCG2 Transporter ADP ADP + Pi BCRP->ADP Efflux Drug Efflux BCRP->Efflux Active Transport Intracellular Intracellular Accumulation Chemo_drug Chemotherapeutic Drug Chemo_drug->BCRP Binding Ko143 This compound Ko143->BCRP Inhibition ATP ATP ATP->BCRP Hydrolysis Cytotoxicity Enhanced Cytotoxicity & Apoptosis Intracellular->Cytotoxicity Leads to

Caption: BCRP/ABCG2-mediated drug efflux and its inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Seed BCRP-expressing cancer cells in 96-well plates start->cell_culture treatment 2. Treat with chemotherapeutic agent +/- this compound cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Perform chemosensitivity assay (e.g., MTT, CellTiter-Glo) incubation->assay data_acquisition 5. Measure signal (e.g., absorbance, luminescence) assay->data_acquisition analysis 6. Analyze data to determine IC50 and fold reversal data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for a this compound chemosensitivity assay.

References

Troubleshooting & Optimization

Technical Support Center: Addressing the Poor Metabolic Stability of Ko 143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor metabolic stability of Ko 143, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low stability in in vitro assays?

A1: The poor metabolic stability of this compound is primarily due to the rapid hydrolysis of its tert-butyl ester group. This reaction is catalyzed by carboxylesterase 1 (CES1), an enzyme abundant in human liver microsomes, leading to the formation of an inactive metabolite, this compound acid.[1][2] This metabolic pathway is a major cause of its poor stability in both human liver microsomes and in vivo models.[1][2]

Q2: What are the main metabolites of this compound I should look for?

A2: The primary metabolite is this compound acid, formed by the CES1-mediated hydrolysis of the tert-butyl ester.[2] Subsequent metabolism by P450 enzymes can lead to demethylation, producing a secondary metabolite.

Q3: Are there any commercially available analogs of this compound with improved metabolic stability?

A3: Several analogs have been developed with improved metabolic stability by modifying the labile ester group. For instance, replacing the tert-butyl ester with an amide group has been shown to significantly enhance stability.[3] Analogs like K1 (where the ester group is removed) and others such as K2 and K34 have demonstrated improved metabolic profiles in human liver microsomes.[3][4][5]

Q4: Besides metabolic instability, are there other liabilities of this compound I should be aware of?

A4: While potent against BCRP, this compound has been shown to lack specificity at higher concentrations (≥1 μM), potentially affecting the transport activity of other ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1). It has also been reported to be unstable in rat plasma.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in liver microsomal stability assay.
  • Possible Cause A: High Carboxylesterase 1 (CES1) Activity.

    • Troubleshooting Tip: Confirm the high CES1 activity of your liver microsome batch using a known CES1 substrate. If activity is confirmed to be high, consider using a lower protein concentration or shorter incubation times to capture the initial degradation kinetics accurately. For mechanistic studies, consider using specific CES1 inhibitors to confirm its role in this compound metabolism.

  • Possible Cause B: Co-factor Independent Hydrolysis.

    • Troubleshooting Tip: The hydrolysis of the ester bond in this compound is a major metabolic pathway that can occur independently of NADPH.[5] Run parallel incubations with and without NADPH. Significant degradation in the absence of NADPH will point towards hydrolysis as the primary route of metabolism.[5]

Issue 2: Inconsistent results between experimental replicates.
  • Possible Cause A: Variability in Microsome Aliquots.

    • Troubleshooting Tip: Ensure microsomes are thoroughly mixed before aliquoting, as enzymes can settle during storage or thawing. Always keep microsomes on ice to maintain their activity.

  • Possible Cause B: Issues with Compound Solubility.

    • Troubleshooting Tip: Poor solubility of this compound or its analogs can lead to inconsistent concentrations in the incubation mixture. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Pre-incubating the compound in the buffer before adding microsomes can sometimes help.

Issue 3: Difficulty in detecting and quantifying this compound metabolites.
  • Possible Cause A: Inadequate Analytical Method Sensitivity.

    • Troubleshooting Tip: Optimize your LC-MS/MS method for the detection of this compound and its expected primary metabolite, this compound acid. This includes optimizing ionization parameters, fragmentation patterns, and chromatographic separation.

  • Possible Cause B: Metabolite Instability.

    • Troubleshooting Tip: Ensure that the quenching solution (e.g., ice-cold acetonitrile) effectively stops the metabolic reaction and that samples are stored appropriately to prevent degradation of metabolites before analysis.

Data Presentation

Table 1: Metabolic Stability of this compound and its Analogs in Human Liver Microsomes (HLM)

CompoundModification% Remaining after 60 min in HLMReference
This compound tert-butyl ester< 20%[4]
K1 Ester group removedSignificantly improved vs. This compound[5]
K2 Amide replacement~75%[4]
K34 Amide replacementExcellent stability[4]

Table 2: Pharmacokinetic Parameters of this compound and its Analogs in Mice (50 mg/kg, p.o.)

CompoundCmax (ng/mL)AUC (ng*h/mL)CL/F (L/h/kg)Reference
This compound 13.5 ± 4.228.7 ± 10.11875.4 ± 345.6[4]
K2 156.7 ± 34.5876.5 ± 154.357.8 ± 12.3[4]
K34 245.3 ± 56.71234.5 ± 287.640.9 ± 9.8[4]

Experimental Protocols

Detailed Protocol: In Vitro Metabolic Stability Assay of this compound and Analogs using Human Liver Microsomes

1. Materials:

  • This compound and its analogs

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

2. Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL working solution of HLM in potassium phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of this compound and its analogs (e.g., 1 mM in DMSO).

  • Incubation Setup (perform in triplicate):

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

    • Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound from the stock solution to achieve a final concentration of 1 µM. Gently mix.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • To initiate the metabolic reaction, add the NADPH regenerating system to each well.

    • For negative controls, add an equivalent volume of buffer instead of the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH system.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4°C for 15 minutes at 3000 x g to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Analyze the disappearance of the parent compound over time. The peak area ratio of the analyte to the internal standard is used for quantification.

7. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

BCRP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substrate Substrate BCRP BCRP/ABCG2 Substrate->BCRP Binding ADP_Pi ADP_Pi BCRP->ADP_Pi Effluxed_Substrate Effluxed_Substrate BCRP->Effluxed_Substrate Efflux ATP ATP ATP->BCRP Hydrolysis PI3K PI3K Akt Akt PI3K->Akt Activates Akt->BCRP Ko143 Ko143 Ko143->BCRP Inhibits

Caption: BCRP/ABCG2 signaling and inhibition by this compound.

Ko143_Metabolism Ko143 This compound (tert-butyl ester) Ko143_acid This compound Acid (Inactive Metabolite) Ko143->Ko143_acid Hydrolysis CES1 Carboxylesterase 1 (CES1) Demethylated_metabolite Demethylated Metabolite Ko143_acid->Demethylated_metabolite Demethylation P450 CYP450 Enzymes

Caption: Metabolic pathway of this compound.

Troubleshooting_Workflow Start High this compound Degradation Observed Check_NADPH Is degradation NADPH-dependent? Start->Check_NADPH CES1_Involvement Primary hydrolysis by CES1 likely. Consider CES1 inhibitors. Check_NADPH->CES1_Involvement No P450_Involvement P450 metabolism likely. Analyze for oxidative metabolites. Check_NADPH->P450_Involvement Yes Check_Controls Are positive/negative controls behaving as expected? CES1_Involvement->Check_Controls P450_Involvement->Check_Controls Assay_Issue Investigate assay conditions: microsome activity, buffer pH, temperature. Check_Controls->Assay_Issue Yes Compound_Issue Investigate compound properties: solubility, purity. Check_Controls->Compound_Issue No

References

minimizing Ko 143 off-target effects on ABCB1 and ABCC1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ko 143. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of this compound on the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein, P-gp) and ABCC1 (Multidrug Resistance-Associated Protein 1, MRP1) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the Breast Cancer Resistance Protein (BCRP).[1][2] It is a non-toxic analog of the fungal toxin fumitremorgin C.[3][4][5] Its primary mechanism of action involves inhibiting the ATPase activity of ABCG2, which is crucial for the transporter's function in effluxing substrate molecules out of the cell.[1]

Q2: Does this compound have effects on other ABC transporters like ABCB1 and ABCC1?

Yes, while this compound is highly potent for ABCG2, it can exhibit off-target effects on ABCB1 and ABCC1, particularly at higher concentrations.[4][5] Studies have shown that at concentrations of 1 μM and above, this compound can significantly interact with both ABCB1 and ABCC1, affecting their transport activity.[4][5][6] This lack of absolute specificity is a critical consideration for in vitro and in vivo experiments.[4][5]

Q3: At what concentration does this compound start showing off-target effects?

Off-target effects on ABCB1 and ABCC1 are generally observed at concentrations of 1 μM or higher.[4][5] For example, significant inhibition of ABCB1-mediated efflux has been noted at this compound concentrations of 20 μM, while effects on ABCC1 can be seen at concentrations as low as 10 μM.[4] To maintain specificity for ABCG2, it is crucial to use the lowest effective concentration possible, which is typically in the low nanomolar range (IC50 for ABCG2 ATPase activity is ~9.7 nM).[1]

Q4: How can I minimize these off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Here are key strategies:

  • Dose-Response Optimization: Always perform a dose-response curve to determine the lowest concentration of this compound that effectively inhibits ABCG2 in your specific experimental system.

  • Use Appropriate Controls: Employ control cell lines that individually overexpress ABCG2, ABCB1, or ABCC1, alongside a parental cell line with no overexpression. This will allow you to precisely delineate on-target versus off-target effects.[4]

  • Consider this compound Analogs: Recent research has focused on developing analogs of this compound with improved metabolic stability and potentially higher specificity.[7][8][9][10] If off-target effects are a persistent issue, exploring these newer compounds may be beneficial.

Q5: Is this compound stable in experimental conditions?

This compound has been found to be unstable and rapidly metabolized in rat plasma and human liver microsomes.[4][8][10] The primary metabolic pathway is the hydrolysis of its t-butyl ester group, which results in an inactive metabolite.[9][10][11] This instability should be considered, especially for in vivo studies or long-term in vitro experiments.[4][5]

Troubleshooting Guide

Problem: I'm observing inhibition of transport in my ABCB1- or ABCC1-overexpressing control cells when using this compound.

  • Probable Cause: The concentration of this compound is too high, leading to off-target inhibition of ABCB1 or ABCC1.

  • Solution:

    • Verify Concentration: Double-check your calculations and dilution series for this compound.

    • Reduce Concentration: Lower the concentration of this compound to the low nanomolar range (e.g., 10-100 nM) and repeat the experiment.

    • Run a Full Dose-Response: As detailed in the workflow diagram below, test a wide range of this compound concentrations on your ABCG2, ABCB1, and ABCC1 expressing cells to empirically determine the specific and non-specific ranges.

    • Reference Data: Compare your results with the provided quantitative data to see if the concentrations you are using fall within the known off-target range.

Problem: this compound is not reversing drug resistance in my ABCG2-overexpressing cells as expected.

  • Probable Cause 1: The drug you are using is not a substrate of ABCG2.

  • Solution 1: Confirm from literature that your cytotoxic agent is a known substrate for ABCG2. Use a well-characterized ABCG2 substrate like mitoxantrone, topotecan, or SN-38 as a positive control.[12][13]

  • Probable Cause 2: Degradation of this compound during the experiment.

  • Solution 2: Due to its metabolic instability, prepare this compound solutions fresh before each experiment. For longer incubations, consider the compound's half-life in your specific medium.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against different ABC transporters, highlighting its selectivity for ABCG2 at lower concentrations.

Table 1: this compound Inhibitory Activity (IC50 Values)

Transporter Assay Type IC50 Value Reference
ABCG2 (BCRP) ATPase Activity 9.7 nM [1]

| ABCB1 (P-gp) | ATPase Activity (Stimulation followed by inhibition) | 2.7 µM |[4] |

Table 2: this compound Off-Target Effects on Substrate Accumulation

Transporter Fluorescent Substrate This compound Concentration Observed Effect Reference
ABCB1 (P-gp) Rhodamine 123 20 µM Significant increase in accumulation [4]
ABCC1 (MRP1) Calcein-AM 10 µM 4-fold increase in accumulation [4]

| ABCC1 (MRP1) | Calcein-AM | 20 µM | 7-fold increase in accumulation |[4] |

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and the concentration-dependent activity of this compound.

G cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation start Start: Define Research Question cells Select Cell Lines: - Parental (Negative Control) - ABCG2-expressing - ABCB1-expressing - ABCC1-expressing start->cells ko143 Prepare Serial Dilutions of this compound (e.g., 1 nM to 50 µM) cells->ko143 cyto Cytotoxicity Assay (with transporter-specific substrates) ko143->cyto Apply to all cell lines accum Substrate Accumulation Assay (with fluorescent substrates) ko143->accum Apply to all cell lines atpase ATPase Activity Assay ko143->atpase Apply to all cell lines calc Calculate IC50 Values for each transporter cyto->calc accum->calc atpase->calc compare Compare Potency: ABCG2 vs. ABCB1/ABCC1 calc->compare conclusion Determine Optimal Concentration Range for ABCG2-specific inhibition compare->conclusion

Caption: Workflow for determining this compound specificity.

G cluster_conc This compound Concentration cluster_targets Transporter Targets cluster_effects Observed Effect low_conc Low Concentration (< 1 µM) potent Potent Inhibition (On-Target) low_conc->potent no_effect Minimal/No Inhibition low_conc->no_effect high_conc High Concentration (≥ 1 µM) high_conc->potent off_target Inhibition (Off-Target) high_conc->off_target abcg2 ABCG2 (BCRP) abcb1 ABCB1 (P-gp) abcc1 ABCC1 (MRP1) potent->abcg2 off_target->abcb1 off_target->abcc1 no_effect->abcb1 no_effect->abcc1

References

Technical Support Center: Strategies to Improve Ko 143 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Ko 143, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiment with this compound is showing lower than expected efficacy. What are the common causes?

A1: Several factors can contribute to reduced in vivo efficacy of this compound. The most common issues are:

  • Poor Metabolic Stability: this compound possesses a tert-butyl ester group that is rapidly hydrolyzed by carboxylesterase 1 in vivo, leading to an inactive acidic metabolite.[1][2][3][4][5] This rapid metabolism significantly reduces the available concentration of the active inhibitor.

  • Suboptimal Bioavailability: this compound has been reported to have low oral bioavailability, which can limit its systemic exposure and efficacy when administered orally.[3]

  • Lack of Absolute Specificity: While this compound is a potent BCRP inhibitor, it can also inhibit other ABC transporters like P-glycoprotein (P-gp/ABCB1) and MRP1 (ABCC1) at higher concentrations (≥ 1 μM).[6][7] This could lead to off-target effects or complex interactions in vivo.

  • Issues with Formulation and Solubility: this compound is poorly soluble in aqueous solutions. Improper formulation can lead to precipitation and reduced absorption.

Q2: How can I address the poor metabolic stability of this compound?

A2: The primary strategy to overcome the metabolic instability of this compound is to use analogs that lack the labile ester group. Researchers have successfully synthesized and tested derivatives where the ester moiety is replaced with more stable functional groups, such as amides.[4][8] Several studies have shown that these analogs exhibit improved metabolic stability in liver microsomes and enhanced in vivo efficacy.[4][9][10]

Q3: What are the recommended strategies to improve the bioavailability of this compound?

A3: To enhance the bioavailability of this compound and its analogs, consider the following formulation strategies:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve the solubility and absorption of lipophilic drugs.[11][12][13][14]

  • Use of Solubilizing Agents: Employing surfactants, co-solvents, or complexing agents like cyclodextrins can increase the solubility of this compound in the formulation.[15][16]

  • Preparation of Mesylate Salts: Converting the compound to a mesylate salt can increase its aqueous solubility.[9]

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: Yes. While this compound is highly selective for BCRP with over 200-fold selectivity compared to P-gp and MRP1, it can inhibit these transporters at higher concentrations.[17][18] This is an important consideration for dose selection and data interpretation, as off-target effects could confound the experimental results.[7] It is advisable to use the lowest effective concentration to minimize potential off-target interactions.

Q5: What are the typical dosages and administration routes for this compound in mice?

A5: Dosages and administration routes can vary depending on the specific experimental design. However, published studies provide some guidance. For instance, intravenous (i.v.) administration of this compound at doses ranging from 1 to 15 mg/kg has been used to inhibit BCRP at the blood-brain barrier in mice.[9] For inhibiting intestinal Bcrp1 to increase the oral availability of a co-administered drug, this compound has been administered orally.[18][19] It is crucial to perform dose-response studies to determine the optimal dose for your specific model and application.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and properties of this compound and its analogs.

Table 1: In Vitro Potency of this compound and Analogs

CompoundTargetAssayIC50 / EC90Reference
This compound BCRP/ABCG2ATPase Activity9.7 nM (IC50)[6]
This compound Bcrp1Mitoxantrone Resistance23 nM (EC90)[20]
This compound P-gp/ABCB1Paclitaxel Resistance5.5 µM (EC90)[20]
This compound MRP1/ABCC1Etoposide Resistance>8 µM (EC90)[20]
Analog 20 ABCG2Mitoxantrone EffluxSimilar to this compound[9]
Analog 21 ABCG2Mitoxantrone EffluxSimilar to this compound[9]
Analog 22 ABCG2Mitoxantrone EffluxSimilar to this compound[9]

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters

CompoundAnimal ModelDose & RouteOutcomeReference
This compound Mice5.0 mg/kg i.v.Half-maximal inhibition of Abcg2 transport[9]
This compound Mice1, 7, 15 mg/kg i.v.Dose-dependent increase in brain uptake of [11C]tariquidar[9]
This compound MiceOralMarkedly increased oral availability of topotecan[18][19]
Analog 20 Mice7 mg/kg i.v.More effective than this compound in increasing brain distribution of an Abcg2 substrate[9]
K2 & K34 (Amide Analogs) MiceOralFavorable oral pharmacokinetic profiles[4][8]

Experimental Protocols

Protocol 1: In Vivo Evaluation of BCRP Inhibition at the Blood-Brain Barrier using PET

This protocol is adapted from studies evaluating the in vivo efficacy of this compound and its analogs in mice using Positron Emission Tomography (PET) with the BCRP/ABCB1 substrate [11C]tariquidar.[9]

  • Animal Model: Wild-type or Abcb1a/b(-/-) mice.

  • Compound Preparation:

    • To improve solubility, a mesylate salt of the inhibitor can be prepared.[9]

    • For i.v. injection, dissolve the compound in DMSO and then dilute to a final DMSO concentration of 5% (v/v) with saline or another appropriate vehicle.[9]

  • Experimental Procedure:

    • For wild-type mice, pretreat with the P-gp inhibitor tariquidar (e.g., 8 mg/kg i.v.) 2 hours before the PET scan to block Abcb1a/b transport.

    • Administer this compound or its analog intravenously at the desired dose (e.g., 7 mg/kg) 1 hour after tariquidar pretreatment.

    • One hour after the test compound injection, administer [11C]tariquidar intravenously.

    • Begin the PET scan 1 minute after [11C]tariquidar administration and acquire data for 60 minutes.

  • Data Analysis:

    • Reconstruct PET images and superimpose them on CT images for anatomical reference.

    • Calculate the standardized uptake value (SUV) for the brain to quantify the brain uptake of [11C]tariquidar. An increase in SUV in the presence of the inhibitor indicates BCRP inhibition.

Protocol 2: Assessment of Metabolic Stability in Liver Microsomes

This protocol is based on methods used to determine the metabolic stability of this compound and its analogs.[1][9]

  • Materials:

    • Human or mouse liver microsomes (HLM or MLM).

    • NADPH regenerating system.

    • This compound or its analog.

    • LC-MS system for analysis.

  • Procedure:

    • Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to assess metabolic stability. A longer half-life indicates greater stability.

Visualizations

BCRP_Inhibition_Pathway cluster_cell Cancer Cell / Blood-Brain Barrier Endothelial Cell BCRP BCRP (ABCG2) Efflux Pump Drug Chemotherapeutic Drug (e.g., Topotecan, Mitoxantrone) BCRP->Drug Efflux ADP ADP + Pi BCRP->ADP Drug->BCRP Substrate Binding Intracellular Intracellular Space Ko143 This compound Ko143->BCRP Inhibitor Binding ATP ATP ATP->BCRP Energy Source Extracellular Extracellular Space Extracellular->Drug Drug Entry

Caption: Signaling pathway of BCRP-mediated drug efflux and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Formulation Formulation Development (e.g., SEDDS, Salt Formation) Metabolic_Stability->Formulation Inform Formulation Strategy Potency_Assay BCRP Inhibition Assay (e.g., Mitoxantrone Efflux) Dosing Dose-Response Study (i.v., oral) Potency_Assay->Dosing Guide Dose Selection Animal_Model Animal Model Selection (e.g., Wild-type, Knockout mice) Formulation->Animal_Model Animal_Model->Dosing Efficacy_Study Efficacy Assessment (e.g., PET Imaging, PK analysis) Dosing->Efficacy_Study

Caption: Experimental workflow for improving and evaluating the in vivo efficacy of this compound.

References

Technical Support Center: Ko 143 Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ko 143. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound hydrolysis by plasma esterases during in vitro and ex vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] It is widely used in research to investigate the role of ABCG2 in multidrug resistance in cancer, to study the pharmacokinetics of drugs that are ABCG2 substrates, and to enhance the delivery of therapeutic agents to tissues protected by ABCG2, such as the brain.[1]

Q2: I'm observing inconsistent or lower-than-expected activity of this compound in my plasma-based assays. What could be the cause?

A primary cause for reduced this compound activity in plasma is its rapid degradation. This compound contains a tert-butyl ester group that is susceptible to hydrolysis by plasma esterases, particularly carboxylesterase 1 (CES1).[3][4] This enzymatic action converts this compound into an inactive metabolite, leading to a loss of its inhibitory effect on the ABCG2 transporter.[3]

Q3: How can I prevent the degradation of this compound in my plasma samples?

There are two main approaches to prevent this compound hydrolysis:

  • Physical Methods: Minimizing enzymatic activity by maintaining a cold chain. This involves collecting blood samples in tubes containing sodium fluoride and keeping the plasma samples on ice throughout the experimental procedure.

  • Chemical Methods: Incorporating a suitable esterase inhibitor into the plasma sample to block the enzymatic degradation of this compound.

This guide provides detailed protocols for both approaches.

Q4: Are there more stable alternatives to this compound?

Yes, due to the recognized instability of this compound, research has focused on developing analogs with improved metabolic stability. These newer compounds often have the labile ester moiety replaced with a more resistant chemical group, such as an amide.[4] For long-term or in vivo studies, exploring these next-generation ABCG2 inhibitors may be beneficial.

Troubleshooting Guide: this compound Instability

This guide will help you identify and resolve issues related to this compound degradation in plasma.

Logical Flow for Troubleshooting this compound Instability

Troubleshooting_Ko143 cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Verification start Inconsistent or low this compound activity in plasma-based assays check_stability Have you confirmed this compound instability in your specific assay conditions? start->check_stability no_stability_check Perform a time-course experiment to measure this compound concentration over time. check_stability->no_stability_check No stability_confirmed Implement stabilization methods. check_stability->stability_confirmed Yes physical_methods Physical Methods: - Use sodium fluoride blood collection tubes - Maintain samples on ice stability_confirmed->physical_methods chemical_methods Chemical Methods: - Add an appropriate esterase inhibitor (e.g., BNPP, PMSF) stability_confirmed->chemical_methods verify_stability Re-run the assay with stabilized samples and verify consistent this compound activity. physical_methods->verify_stability chemical_methods->verify_stability Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_plasma Thaw Control Plasma on Ice add_inhibitor Add Esterase Inhibitor to Plasma (e.g., final concentration of 10 mM BNPP) prep_plasma->add_inhibitor prep_inhibitor Prepare Esterase Inhibitor Stock Solution (e.g., BNPP) prep_inhibitor->add_inhibitor prep_ko143 Prepare this compound Stock Solution spike_ko143 Spike this compound into Stabilized Plasma prep_ko143->spike_ko143 add_inhibitor->spike_ko143 incubate Incubate at 37°C spike_ko143->incubate time_points Aliquot at Time Points (0, 15, 30, 60, 120 min) incubate->time_points quench Quench with Ice-Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining this compound and Half-Life analyze->calculate ABCG2_Pathway cluster_membrane Cell Membrane cluster_in cluster_out ABCG2 ABCG2 Transporter ADP ADP + Pi ABCG2->ADP ATP Hydrolysis Substrate_out Substrate (Effluxed) ABCG2->Substrate_out Efflux Substrate Substrate (e.g., Chemotherapy Drug) Substrate->ABCG2 Binds to Transporter ATP ATP ATP->ABCG2 Provides Energy Ko143 This compound (Inhibitor) Ko143->ABCG2 Blocks Binding Site and Transport

References

Technical Support Center: Optimizing Experiments with Ko 143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when using the ABCG2 inhibitor, Ko 143.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][2][3] Its primary function is to block the efflux of substrate drugs from cells that overexpress the ABCG2 transporter, thereby increasing their intracellular concentration and efficacy.

Q2: Is this compound specific to the ABCG2 transporter?

While this compound is highly selective for ABCG2 at low nanomolar concentrations, it can exhibit off-target effects at higher concentrations (≥1 μM).[4][5] At these higher concentrations, it has been shown to also inhibit the transport activity of ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[4][5][6] This lack of absolute specificity should be a critical consideration in experimental design and data interpretation.

Q3: What are the common challenges and sources of variability when working with this compound?

The most significant sources of experimental variability with this compound are its poor stability in plasma and its potential for off-target effects. This compound is rapidly hydrolyzed by plasma esterases into an inactive metabolite, which can lead to inconsistent results in in vivo studies.[4][7][8][9] Additionally, its solubility can be a challenge, requiring specific solvent formulations for effective use.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected efficacy of this compound in in vivo experiments.

  • Possible Cause: Poor stability of this compound in plasma due to rapid hydrolysis.[4][7][8][9]

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare this compound solutions fresh before each experiment. Avoid storing stock solutions in plasma-containing media for extended periods.

    • Formulation: For in vivo studies, consider using a formulation that protects this compound from rapid degradation. Common formulations include solutions with DMSO, PEG300, and Tween-80.[1][2]

    • Route of Administration: The route of administration can impact bioavailability. Oral gavage and intravenous injection have been used, and the choice may depend on the experimental model and desired exposure profile.[1][10]

    • Control Experiments: Include appropriate vehicle controls to accurately assess the effect of the solvent and the inhibitor.

Problem 2: Off-target effects observed in my cell-based assays.

  • Possible Cause: The concentration of this compound used is too high, leading to inhibition of other ABC transporters like ABCB1 and ABCC1.[4][5][6]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits ABCG2 without significantly affecting other transporters in your specific cell system.

    • Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound. Potent inhibition of ABCG2 is often observed at nanomolar concentrations.[1]

    • Control Cell Lines: Utilize control cell lines that do not express ABCG2 but may express other transporters to assess the specificity of the observed effects.

    • Alternative Inhibitors: If specificity is a major concern, consider using other ABCG2 inhibitors or genetic knockdown/knockout approaches to validate your findings.

Problem 3: Difficulty dissolving this compound powder.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Recommended Solvents: The recommended solvent for creating a stock solution is DMSO.[1][11][12] Ethanol can also be used.[11][12]

    • Sonication and Warming: To aid dissolution, sonication and gentle warming (e.g., to 50°C) can be applied.[1][2]

    • Fresh DMSO: Use fresh, anhydrous DMSO as moisture can reduce solubility.[6]

    • Working Solution Preparation: For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the final working concentration. Ensure the final DMSO concentration is low enough to not affect the cells (typically <0.1%).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO20 - 94 mg/mL[1][6][11][12]
Ethanol30 - 94 mg/mL[6][11][12]
DMF25 mg/mL[11]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[11]
WaterInsoluble[6]

Table 2: Inhibitory Concentrations of this compound on ABC Transporters

TransporterIC50 / EC90Cell LineReference
ABCG2 (BCRP)EC90: 26 nM-[2][3]
ABCG2 (BCRP)IC50: 9.7 nM (ATPase assay)-[6]
ABCB1 (P-gp)Sensitization at 1 µMHEK B1[4]
ABCC1 (MRP1)Sensitization at 1 µMHEK C1[4]

Experimental Protocols

Protocol 1: In Vitro ABCG2 Inhibition Assay using a Fluorescent Substrate

  • Cell Seeding: Seed cells overexpressing ABCG2 (e.g., MDCKII-BCRP) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.

  • Pre-incubation with this compound: Remove the culture medium from the cells and wash with pre-warmed assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 or Pheophorbide A) to all wells, including control wells without this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Wash the cells with ice-cold assay buffer to stop the transport. Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. Calculate IC50 values by plotting the fluorescence intensity against the log of the this compound concentration.

Mandatory Visualizations

ABCG2_Signaling_Pathway Mechanism of this compound Action on ABCG2 Transporter cluster_cell Cell Membrane ABCG2 ABCG2 (BCRP) Transporter ADP ADP + Pi ABCG2->ADP Hydrolysis Efflux Efflux ABCG2->Efflux Inhibition Inhibition Substrate Substrate Drug (e.g., Topotecan) Substrate->ABCG2 Ko143 This compound Ko143->ABCG2 Binds to Transporter ATP ATP ATP->ABCG2 Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of this compound inhibiting the ABCG2-mediated efflux of substrate drugs.

Experimental_Workflow General Experimental Workflow with this compound A 1. Prepare fresh this compound stock solution in DMSO B 2. Prepare working solutions by diluting in assay buffer/medium A->B C 3. Pre-incubate cells/animal with this compound or vehicle control B->C D 4. Administer ABCG2 substrate C->D E 5. Incubate for defined period D->E F 6. Measure substrate accumulation or effect (e.g., fluorescence, viability) E->F G 7. Analyze data and determine IC50/efficacy F->G

Caption: A generalized workflow for conducting experiments using this compound.

Troubleshooting_Guide Troubleshooting Experimental Variability with this compound Start Inconsistent Results? InVivo In Vivo Experiment? Start->InVivo InVitro In Vitro Experiment? Start->InVitro Stability Check for poor stability. Prepare fresh solutions. Optimize formulation. InVivo->Stability OffTarget Potential off-target effects? Perform dose-response. Use lower concentrations. InVitro->OffTarget Solubility Dissolution issues? Use recommended solvents (DMSO). Apply sonication/warming. InVitro->Solubility

Caption: A logical guide to troubleshooting common issues with this compound experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ko 143 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving Ko 143, a potent inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the ABCG2/BCRP transporter protein.[1][2] Its primary mechanism of action is to block the efflux of substrate drugs from cells that overexpress ABCG2, thereby increasing intracellular drug accumulation and reversing BCRP-mediated multidrug resistance. It has been shown to decrease the ATPase activity of ABCG2 with an IC50 of 9.7 nM.[3]

Q2: What are the common causes of inconsistent results in this compound assays?

Inconsistent results with this compound can stem from several factors:

  • Metabolic Instability: this compound is known to be rapidly hydrolyzed in vivo and in rat plasma to an inactive metabolite, which can significantly reduce its effective concentration during an experiment.[4][5] The tert-butyl ester group of this compound is rapidly removed by carboxylesterase 1.[5]

  • Lack of Specificity at Higher Concentrations: While potent for ABCG2, at concentrations of 1 μM and higher, this compound can also inhibit other ABC transporters like P-glycoprotein (P-gp/ABCB1) and MRP-1 (ABCC1).[6][7][8] This can lead to confounding results in cells expressing multiple transporters.

  • Solubility Issues: this compound may have solubility challenges. It is recommended to sonicate the solution to ensure complete dissolution.[1]

  • Species-Specific Differences: There can be significant differences in the inhibitory IC50 of this compound between human and mouse ABCG2 for certain substrates.[6]

  • Experimental Variability: As with any in vitro assay, results can be affected by variations in cell density, passage number, substrate concentration, and incubation times.

Q3: What is the recommended concentration range for this compound in cell-based assays?

The optimal concentration of this compound depends on the specific assay and cell line. However, based on available data:

  • For significant inhibition of ABCG2, concentrations as low as 10 nM have been shown to be effective.[1]

  • An EC90 of 26 nM has been reported for BCRP inhibition.

  • To avoid off-target effects on other transporters like P-gp and MRP-1, it is advisable to use concentrations below 1 μM.[6][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells. Incomplete dissolution of this compound. Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO.[1] Ensure complete dissolution by vortexing and sonicating the stock solution.[1] When diluting to the final concentration in media, mix thoroughly.
Cell plating inconsistency. Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even cell distribution.
Lower than expected inhibition of ABCG2-mediated transport. Degradation of this compound. Due to its metabolic instability, minimize the incubation time of this compound with cells or biological matrices.[4][5] Consider using a fresh dilution of this compound for each experiment. For longer-term experiments, replenishing the this compound-containing medium may be necessary.
Sub-optimal concentration of this compound. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and substrate. Start with a broad range (e.g., 1 nM to 1 µM).
Low expression of ABCG2 in the cell line. Confirm the expression level of ABCG2 in your cell line using techniques like Western blot or qPCR. Use a positive control cell line known to have high ABCG2 expression.
Unexpected or off-target effects observed. Inhibition of other ABC transporters. If using concentrations at or above 1 µM, consider the possibility of inhibiting P-gp and MRP-1.[6][8] If your cells express these transporters, use a lower concentration of this compound or use cell lines that selectively express only ABCG2. To inhibit confounding P-gp activity in human cell lines, 0.1 μM PSC833 can be used.[1]
Cytotoxicity of this compound. Although generally considered non-toxic at effective concentrations, it is good practice to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out any cytotoxic effects of this compound at the concentrations used in your experiments.[6]
Inconsistent results in ATPase assays. Incorrect membrane preparation or assay conditions. Use crude membranes from cells expressing high levels of ABCG2.[6] Ensure the ATPase assay buffer composition and pH are optimal.[6]
Substrate-dependent effects. The interaction of this compound with ABCG2 can be influenced by the substrate being transported. If possible, test the effect of this compound with different known ABCG2 substrates.

Quantitative Data Summary

Parameter Value Assay/System Reference
IC50 (ATPase activity) 9.7 nMATPase assay with membranes from Hi-five insect cells expressing ABCG2[3]
EC90 (BCRP inhibition) 26 nMNot specified
Effective Concentration 10 nMSignificantly decreases IC50 of methotrexate (MTX) in HEK G2 and mouse G2 cells[1]
Off-target Inhibition (P-gp/ABCB1) ≥ 1 µMIncreased accumulation of rhodamine 123 in HEK B1 cells[6]
Off-target Inhibition (MRP-1/ABCC1) ≥ 1 µMIncreased accumulation of calcein AM in HEK C1 cells[6]

Experimental Protocols

Mitoxantrone Efflux Assay in ABCG2-Transduced MDCK II Cells

This protocol is adapted from a study evaluating this compound and its analogues.[4]

  • Cell Culture: Culture MDCK II cells transduced with the human ABCG2 gene in an appropriate medium. These cells often co-express GFP, allowing for fluorescence-based sorting of ABCG2-expressing cells.[4]

  • Cell Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Substrate Loading: Incubate the cells with a fluorescent ABCG2 substrate, such as mitoxantrone.

  • Inhibitor Treatment: Wash the cells and incubate them with varying concentrations of this compound or a vehicle control.

  • Efflux Measurement: Measure the intracellular fluorescence of the substrate at different time points using a fluorescence plate reader. A decrease in the rate of fluorescence decline indicates inhibition of efflux.

  • Data Analysis: Plot the intracellular fluorescence against time for each concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay to Assess Reversal of Multidrug Resistance

This protocol is based on a method to assess the reversal of drug resistance.[1][6]

  • Cell Plating: Seed ABCG2-overexpressing cells and a parental control cell line in 96-well plates at a density of 400-1000 cells/well and allow them to attach overnight.[1]

  • Drug Treatment: Treat the cells with a serial dilution of a cytotoxic ABCG2 substrate (e.g., a relevant anticancer drug) in the presence or absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the plates for 4-5 days until the untreated control wells are subconfluent.[1]

  • Viability Assessment: Measure cell viability using an appropriate method, such as the CellTiter-Glo Luminescent Cell Viability Assay or CyQuant/Sybr Green I fluorescent nucleic acid stains.[1][6]

  • Data Analysis: Determine the IC50 of the cytotoxic drug in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates reversal of resistance.

Visualizations

Ko143_Mechanism_of_Action cluster_cell Cell ABCG2 ABCG2/BCRP Transporter Drug_in Intracellular Substrate Drug Drug_out Extracellular Substrate Drug ABCG2->Drug_out Efflux Drug_out->ABCG2 Enters cell Ko143 This compound Ko143->ABCG2 Inhibits

Caption: Mechanism of this compound Action on ABCG2/BCRP.

Troubleshooting_Workflow Start Inconsistent Results in this compound Assay Check_Solubility Verify this compound Solubility (Sonication) Start->Check_Solubility Check_Concentration Optimize this compound Concentration (Dose-Response) Check_Solubility->Check_Concentration Check_Stability Consider this compound Instability (Minimize Incubation Time) Check_Concentration->Check_Stability Check_Specificity Assess Off-Target Effects (Use < 1 µM) Check_Stability->Check_Specificity Check_Cells Validate Cell Line (ABCG2 Expression) Check_Specificity->Check_Cells Consistent_Results Consistent Results Check_Cells->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound assay results.

References

Validation & Comparative

A Head-to-Head Comparison of Ko 143 and Tariquidar for Inhibiting ABC Transporters

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and cancer research, overcoming multidrug resistance (MDR) remains a critical challenge. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides a detailed comparison of two widely used and potent ABC transporter inhibitors: Ko 143 and tariquidar. We will delve into their specificity, potency, mechanism of action, and the experimental protocols used to evaluate their efficacy.

Overview and Specificity

This compound is a highly potent and selective inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][2][3] It is a derivative of the fungal toxin fumitremorgin C, but lacks its associated toxicity.[4] While it is highly selective for ABCG2, some studies have shown that at higher concentrations (typically 1 µM and above), this compound can also inhibit P-glycoprotein (P-gp, ABCB1) and multidrug resistance-associated protein 1 (MRP1, ABCC1).[4]

Tariquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1).[5] It is known for its high potency and specificity for P-gp, with a dissociation constant (Kd) in the low nanomolar range.[6][7] Similar to this compound, tariquidar can exhibit some activity against other transporters at higher concentrations. For instance, at 1 µM, it has been shown to abrogate ABCG2-mediated resistance to certain drugs.[6]

Mechanism of Action

Both inhibitors function by interfering with the ATP-dependent efflux mechanism of their respective target transporters.

This compound directly inhibits the ATPase activity of ABCG2, which is essential for the energy-dependent transport of substrates out of the cell.[2][4] By binding to the transporter, this compound prevents the hydrolysis of ATP, thus blocking the efflux pump's function.

Tariquidar also inhibits the ATPase activity of P-gp.[6] Its mechanism is thought to involve locking the transporter in a conformation that is unable to complete the transport cycle. Specifically, it is proposed that tariquidar blocks the transition of P-gp from a closed to an open conformation, thereby inhibiting drug efflux.[8][9] Interestingly, while it inhibits drug transport, tariquidar can stimulate the basal ATPase activity of P-gp, suggesting a complex interaction with the transporter's catalytic cycle.[9][10]

The following diagram illustrates the general mechanism of ABC transporter-mediated drug efflux and its inhibition.

cluster_cell Cancer Cell cluster_membrane ABC_Transporter ABC Transporter (P-gp/ABCB1 or BCRP/ABCG2) Drug_out Chemotherapeutic Drug ABC_Transporter->Drug_out Effluxes ADP ADP + Pi ABC_Transporter->ADP Drug_in Chemotherapeutic Drug Drug_in->ABC_Transporter Binds to Target Intracellular Target (e.g., DNA) Drug_in->Target Induces Cell_Death Cell Death Target->Cell_Death Leads to Inhibitor Inhibitor (Tariquidar or this compound) Inhibitor->ABC_Transporter Blocks ATP ATP ATP->ABC_Transporter Powers

Caption: Mechanism of ABC transporter-mediated drug resistance and its inhibition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound and tariquidar against their primary target transporters. It is important to note that these values can vary depending on the cell line, substrate, and assay conditions used.

InhibitorTarget TransporterParameterValueCell Line / System
This compound ABCG2 (BCRP)EC5026 nMNot Specified
ABCG2 (BCRP)IC509.7 nMATPase Assay
ABCG2 (BCRP)IC500.16 µMPPIX-based activity assay
Tariquidar ABCB1 (P-gp)Kd5.1 nMCHrB30 cells
ABCB1 (P-gp)IC5043 nMATPase Assay
ABCB1 (P-gp)IC50114 pMCalcein accumulation assay
ABCB1 (P-gp)IC5024.77 nMHEK293/MDR19 cells

Experimental Protocols

Several in vitro assays are commonly employed to characterize and compare the activity of ABC transporter inhibitors.

ATPase Activity Assay

This assay directly measures the impact of the inhibitor on the transporter's ATP hydrolysis activity, which is the energy source for substrate efflux.

Principle: ABC transporters exhibit a basal level of ATPase activity that is often stimulated in the presence of substrates. Inhibitors can either decrease this basal or substrate-stimulated activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, typically through a colorimetric reaction.[11][12]

General Protocol:

  • Preparation: Recombinant human P-gp or BCRP membranes are incubated with the test compound (e.g., this compound or tariquidar) at various concentrations.[13][14]

  • Reaction Initiation: The reaction is started by adding Mg-ATP. A control group containing a known P-gp or BCRP ATPase inhibitor like sodium orthovanadate (Na3VO4) is included to determine the specific transporter-related ATPase activity.[13][14]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-40 minutes).[13]

  • Detection: The reaction is stopped, and a detection reagent is added that reacts with the liberated inorganic phosphate to produce a colorimetric or luminescent signal.[13]

  • Analysis: The signal is measured, and the ATPase activity is calculated relative to control samples. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

A Prepare ABC transporter membrane vesicles B Add test inhibitor (this compound or Tariquidar) and controls (e.g., Na3VO4) A->B C Initiate reaction with Mg-ATP B->C D Incubate at 37°C C->D E Stop reaction and add Pi detection reagent D->E F Measure colorimetric or luminescent signal E->F G Calculate ATPase activity and determine IC50 F->G

Caption: Workflow for a typical ABC transporter ATPase activity assay.

Cellular Accumulation (Efflux) Assay

This cell-based assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.[15]

Principle: Cells overexpressing an ABC transporter will efflux a fluorescent substrate, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, the efflux is blocked, leading to the accumulation of the fluorescent substrate and a corresponding increase in intracellular fluorescence.[15][16]

General Protocol:

  • Cell Seeding: Cells overexpressing the target transporter (e.g., ABCG2 or ABCB1) and parental control cells are seeded into a multi-well plate.[17]

  • Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of the test inhibitor (this compound or tariquidar) for a specific duration.[17]

  • Substrate Loading: A fluorescent substrate (e.g., Hoechst 33342 for ABCG2, Calcein-AM or Rhodamine 123 for ABCB1) is added, and the cells are incubated to allow for substrate uptake and efflux.[16][17][18]

  • Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a plate reader, flow cytometer, or fluorescence microscope.[15]

  • Analysis: The increase in fluorescence in the presence of the inhibitor is used to determine its efficacy and calculate an IC50 or EC50 value.

A Seed cells overexpressing ABC transporter and control cells B Pre-incubate with inhibitor (this compound or Tariquidar) A->B C Add fluorescent substrate (e.g., Hoechst 33342, Calcein-AM) B->C D Incubate to allow uptake and efflux C->D E Wash cells to remove extracellular substrate D->E F Measure intracellular fluorescence E->F G Determine inhibitor efficacy and IC50/EC50 F->G

Caption: Workflow for a cellular accumulation (efflux) assay.

Vesicular Transport Assay

This assay uses inside-out membrane vesicles prepared from cells overexpressing the transporter to directly measure the transport of a substrate into the vesicles.[19]

Principle: In the presence of ATP, the transporter pumps a radiolabeled or fluorescent substrate into the vesicle. An effective inhibitor will block this transport, resulting in a lower amount of substrate inside the vesicles.[20]

General Protocol:

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing the ABC transporter of interest.

  • Reaction Mixture: The vesicles are incubated with a reaction mixture containing a buffer, the test inhibitor, and a probe substrate (often radiolabeled).[19]

  • Transport Initiation: The transport reaction is initiated by the addition of ATP. A control reaction with AMP instead of ATP is often included to measure ATP-independent substrate association with the vesicles.[21]

  • Incubation and Termination: The reaction is allowed to proceed for a short period at 37°C and is then stopped by adding an ice-cold wash buffer and rapid filtration.[20]

  • Quantification: The amount of substrate trapped inside the filtered vesicles is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement.

  • Analysis: The percentage of inhibition is calculated by comparing the transport in the presence of the inhibitor to the control, and an IC50 value is determined.

Conclusion

Both this compound and tariquidar are invaluable tools for researchers studying ABC transporter function and developing strategies to overcome multidrug resistance.

  • This compound is the inhibitor of choice for studies focused on ABCG2 (BCRP) , demonstrating high potency and selectivity.

  • Tariquidar is a highly potent and specific inhibitor for ABCB1 (P-gp) .

When selecting an inhibitor, researchers must consider the specific transporter of interest and the potential for off-target effects at higher concentrations. The experimental data presented, generated through robust assays such as ATPase activity and cellular accumulation studies, provides a strong foundation for the rational use of these compounds in both basic research and preclinical drug development. The choice between them will ultimately depend on the specific research question and the expression profile of ABC transporters in the experimental system being used.

References

Validating ABCG2 Inhibition: A Comparative Guide to Ko143 and its Alternatives Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of transporter inhibitors is paramount. This guide provides an objective comparison of the widely used ABCG2 inhibitor, Ko143, with other alternatives, leveraging experimental data from ABCG2 knockout models to validate their effects.

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. Ko143 is a potent and widely used inhibitor of ABCG2. However, its specificity and in vivo performance have been the subject of detailed investigation. This guide synthesizes data from studies utilizing ABCG2 knockout (KO) models to provide a clear comparison of Ko143's effects and introduces alternative inhibitors with supporting experimental evidence.

Ko143: Potent Inhibition Validated by ABCG2 Knockout

ABCG2 knockout models, both in vitro (cell lines) and in vivo (mice), have been instrumental in confirming the on-target effects of Ko143. These models provide a clean background to assess the specific contribution of ABCG2 to drug transport and resistance.

In Vitro Validation

In cell lines overexpressing ABCG2, Ko143 effectively reverses multidrug resistance to ABCG2 substrate drugs like mitoxantrone and topotecan. The use of CRISPR/Cas9-mediated ABCG2 knockout cell lines provides a direct comparison, demonstrating that the sensitizing effect of Ko143 is absent in cells lacking the transporter, thus confirming its primary mechanism of action.

In Vivo Validation

Studies using Abcg2 knockout mice have been crucial in dissecting the in vivo effects of Ko143. For instance, while Ko143 was shown to increase the brain penetration of ABCG2 substrates, this effect was absent in Abcg2 knockout mice, directly attributing the inhibitor's action to its interaction with ABCG2 at the blood-brain barrier.[1] However, these studies also revealed that the story is more complex, with Ko143 showing some effects independent of ABCG2.

The Specificity of Ko143: A Critical Consideration

While potent against ABCG2, Ko143 is not entirely specific. At higher concentrations (typically ≥1 μM), it can also inhibit other ABC transporters, most notably ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[2][3][4] This lack of specificity is a critical consideration for in vitro experiments and can complicate the interpretation of in vivo data. ABCG2 knockout models are essential to dissect these off-target effects. For example, any remaining effect of Ko143 on drug distribution in an Abcg2 knockout mouse can be attributed to its interaction with other transporters like ABCB1.

Quantitative Comparison of Ko143 Effects in Wild-Type vs. ABCG2 KO Models

The following tables summarize quantitative data from various studies, highlighting the differential effects of Ko143 in the presence and absence of ABCG2.

Cell-Based Assays Metric Wild-Type/ABCG2 Overexpressing ABCG2 Knockout/Parental Reference
Drug Cytotoxicity IC50 of MitoxantroneSignificantly increasedBaseline low IC50[5]
Fold-sensitization by Ko143HighNo significant sensitization[6]
Substrate Accumulation Intracellular Hoechst 33342LowHigh[7]
Fold-increase with Ko143SignificantNo significant increase[7]
In Vivo Studies (Mouse Models) Metric Wild-Type Abcg2 Knockout Reference
Brain Penetration of Substrate Brain-to-plasma ratioIncreased with Ko143High baseline, no further increase with Ko143[1]
Urinary Excretion of Substrate Metabolites kurine valuesReduced with Ko143Baseline low, no change with Ko143[1]
Intestinal Absorption of Sulfasalazine Plasma AUCIncreased with FebuxostatHigh baseline, no further increase with Febuxostat[1][5]

Alternatives to Ko143: Expanding the Toolkit

The limitations of Ko143, including its partial lack of specificity and metabolic instability[4][6], have driven the search for alternative ABCG2 inhibitors.

  • Febuxostat: Initially developed as a treatment for gout, febuxostat has been identified as a potent and specific ABCG2 inhibitor. In vivo studies using wild-type and Abcg2 knockout mice have demonstrated that febuxostat increases the intestinal absorption of the ABCG2 substrate sulfasalazine in wild-type mice, an effect that is absent in knockout mice, thereby validating its specific inhibitory action on ABCG2.[1][5]

  • Elacridar (GF120918): Elacridar is a potent dual inhibitor of ABCG2 and ABCB1. Its effects have also been validated in knockout models, where it can increase the brain penetration of dual substrates in wild-type mice. The comparison of its effects in single (Abcg2 or Abcb1a/b knockout) versus double knockout mice helps to delineate its activity against each transporter.

  • Ko143 Analogs: Researchers have developed analogs of Ko143 with improved metabolic stability and in vivo efficacy.[4] These analogs, when tested in Abcg2 knockout models, can be more potent in increasing the brain distribution of ABCG2 substrates compared to the parent compound.[6]

Comparative Summary of ABCG2 Inhibitors

Inhibitor Primary Target(s) Validated in KO Models? Key Advantages Key Limitations
Ko143 ABCG2YesPotent, widely studiedLack of specificity at higher concentrations, metabolic instability
Febuxostat ABCG2YesHigh specificity, clinically available drugPrimarily studied for intestinal ABCG2 inhibition
Elacridar ABCG2, ABCB1YesPotent dual inhibitorNot specific to ABCG2
Ko143 Analogs ABCG2YesImproved metabolic stability and in vivo efficacyLess extensively studied than Ko143

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols used in the validation of ABCG2 inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate ABCG2-overexpressing cells and the corresponding parental or knockout cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the cytotoxic ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of the ABCG2 inhibitor (e.g., Ko143 at a non-toxic concentration).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

In Vitro Transport Assay (Hoechst 33342 Accumulation)
  • Cell Preparation: Harvest and resuspend ABCG2-overexpressing and control cells in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the ABCG2 inhibitor (e.g., Ko143) or vehicle control for a specified time (e.g., 30 minutes).

  • Substrate Addition: Add the fluorescent ABCG2 substrate Hoechst 33342 to the cell suspension.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Washing: Stop the transport by adding ice-cold buffer and wash the cells to remove extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to control cells.

In Vivo Pharmacokinetic Study in Mice
  • Animal Models: Use wild-type and Abcg2 knockout mice on the same genetic background.

  • Inhibitor Administration: Administer the ABCG2 inhibitor (e.g., Ko143 or febuxostat) or vehicle to the mice via an appropriate route (e.g., oral gavage or intravenous injection).

  • Substrate Administration: After a specified pre-treatment time, administer the ABCG2 substrate drug (e.g., sulfasalazine).

  • Sample Collection: Collect blood samples at various time points post-substrate administration. Tissues of interest (e.g., brain, liver) can be collected at the end of the study.

  • Sample Analysis: Analyze the concentration of the substrate drug in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and brain-to-plasma concentration ratios.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz (DOT language) help to visualize the experimental logic and biological pathways involved.

cluster_0 In Vitro Validation wt_cells Wild-Type/ABCG2+ Cells efflux efflux wt_cells->efflux Efflux ko_cells ABCG2 Knockout Cells no_efflux no_efflux ko_cells->no_efflux No Efflux substrate ABCG2 Substrate (e.g., Mitoxantrone) substrate->wt_cells substrate->ko_cells ko143 Ko143 ko143->wt_cells Inhibition substrate_out substrate_out efflux->substrate_out Low Intracellular Concentration substrate_in substrate_in no_efflux->substrate_in High Intracellular Concentration cluster_1 In Vivo Experimental Workflow wt_mice Wild-Type Mice inhibitor Administer Inhibitor (Ko143, Febuxostat, etc.) wt_mice->inhibitor ko_mice Abcg2 Knockout Mice ko_mice->inhibitor substrate Administer ABCG2 Substrate inhibitor->substrate pk_analysis Pharmacokinetic Analysis (AUC, Brain/Plasma Ratio) substrate->pk_analysis cluster_2 ABCG2-Mediated Multidrug Resistance Pathway drug Chemotherapeutic Drug (ABCG2 Substrate) cell Cancer Cell drug->cell resistance Drug Resistance drug->resistance abg2 ABCG2 Transporter cell->abg2 apoptosis Apoptosis / Cell Death cell->apoptosis Drug Accumulation abg2->drug Efflux ko143 Ko143 ko143->abg2 Inhibition

References

Ko 143: A Comparative Analysis of its Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of inhibitor activity is paramount. This guide provides a comprehensive comparison of Ko 143, a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP). Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer, making targeted inhibitors like this compound a critical area of study.

This guide synthesizes experimental data to compare the activity of this compound across various cancer cell lines, including those overexpressing different ABC transporters. We will delve into its potency and specificity, providing quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound is typically quantified by its IC50 value, the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values of this compound against different ABC transporters in various cell lines. Lower IC50 values indicate higher potency.

TransporterCell LineAssay TypeSubstrateThis compound IC50 (nM)Reference
ABCG2 (BCRP) HEK G2ATPase Activity-9.7[1][2]
HEK G2CytotoxicityMitoxantrone (MTX)<10[1][3][4]
Mouse G2CytotoxicityMitoxantrone (MTX)<10[1][3][4]
A549/Bec150CytotoxicitySN-38122.83[3]
A549/Bec150CytotoxicityTopotecan127.7[3]
A549CytotoxicitySN-38236.09[3]
MDCK IIHoechst 33342 AccumulationHoechst 33342221[5]
ABCB1 (P-gp) HEK B1CytotoxicityPaclitaxel>1000[1]
ABCC1 (MRP1) HEK C1CytotoxicityDoxorubicin>1000[1]

Note: The data clearly indicates that this compound is a highly potent and selective inhibitor of ABCG2.[3] While it shows potent inhibition of ABCG2 at nanomolar concentrations, its activity against ABCB1 and ABCC1 is significantly lower, generally requiring micromolar concentrations to elicit an effect.[1] This highlights the selectivity of this compound for ABCG2.

Mechanism of Action: Overcoming Multidrug Resistance

This compound's primary mechanism of action is the direct inhibition of the ABCG2 transporter. In multidrug-resistant cancer cells, ABCG2 acts as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This compound binds to ABCG2, blocking its transport function. This leads to the intracellular accumulation of anticancer drugs, restoring their cytotoxic effects and overcoming multidrug resistance.

Mechanism of this compound in Overcoming Multidrug Resistance cluster_cell Cancer Cell Drug Anticancer Drug ABCG2 ABCG2 Transporter Drug->ABCG2 Efflux Accumulation Drug Accumulation Drug->Accumulation Ko143 This compound Ko143->ABCG2 Inhibition Death Cell Death Accumulation->Death

Caption: this compound inhibits the ABCG2 transporter, preventing drug efflux and leading to cytotoxic drug accumulation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are methodologies for key assays used to evaluate the activity of this compound.

Cytotoxicity Assay

This assay determines the concentration of an inhibitor that is cytotoxic to cancer cells or can restore the cytotoxicity of a chemotherapeutic agent.

Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate Incubate for 24h Start->Incubate Treat Treat with this compound +/- Anticancer Drug Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_2->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: A typical workflow for determining the IC50 of this compound in cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

  • Treatment: Treat the cells with varying concentrations of this compound alone to determine its intrinsic cytotoxicity. To assess its MDR reversal activity, treat the cells with a fixed concentration of a chemotherapeutic agent in the presence of varying concentrations of this compound.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software.

ATPase Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of ABC transporters.[6]

Protocol:

  • Membrane Preparation: Use membrane vesicles prepared from insect or mammalian cells overexpressing the ABC transporter of interest.

  • Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the effect of this compound on the ATPase activity of the transporter by comparing the results to a control without the inhibitor. Calculate the IC50 value for the inhibition of ATPase activity.

Drug Efflux Assay (Flow Cytometry)

This assay directly measures the ability of this compound to block the efflux of fluorescent substrates from cancer cells.[7]

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with a fluorescent substrate of the ABC transporter (e.g., Hoechst 33342 for ABCG2) in the presence or absence of this compound.

  • Efflux: Wash the cells to remove excess dye and resuspend them in a fresh buffer with or without this compound. Incubate at 37°C to allow for drug efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated cells. An increase in intracellular fluorescence indicates inhibition of efflux.

Conclusion

The experimental data robustly supports this compound as a potent and highly selective inhibitor of the ABCG2 transporter. Its ability to reverse multidrug resistance at nanomolar concentrations in ABCG2-overexpressing cancer cell lines makes it an invaluable tool for cancer research. However, it is important to note its reduced specificity at higher, micromolar concentrations, where it may also inhibit other ABC transporters like ABCB1 and ABCC1.[1] This guide provides researchers with the necessary data and protocols to effectively utilize and further investigate the potential of this compound in overcoming multidrug resistance in cancer.

References

Ko 143 and its Metabolically Stable Analogs: A Comparative In Vivo Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance of Ko 143, a potent ABCG2 inhibitor, and its next-generation, metabolically robust analogs, supported by experimental data.

This compound is a well-established and potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). ABCG2 plays a critical role in multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells. It is also highly expressed in physiological barriers, such as the blood-brain barrier, limiting drug distribution to target tissues. While this compound is a valuable research tool, its clinical development has been hampered by poor metabolic stability; it is rapidly hydrolyzed in vivo by carboxylesterases into an inactive metabolite, limiting its therapeutic potential.[1][2][3][4][5][6] This has spurred the development of metabolically stable this compound analogs designed to overcome this limitation and offer improved in vivo performance.

This guide provides a comparative analysis of this compound and its key metabolically stable analogs, focusing on in vivo experimental data.

In Vivo Performance Comparison: this compound vs. Metabolically Stable Analogs

Recent research has focused on modifying the labile tert-butyl ester moiety of this compound to prevent hydrolysis.[3][4][6] This has led to the development of several promising analogs with enhanced metabolic stability and in vivo efficacy.

CompoundModificationIn Vivo ModelKey In Vivo FindingReference
This compound Parent CompoundWild-type and Abcb1a/b(-/-) miceRapidly metabolized, limiting its in vivo efficacy.[1][2][7]
Analog 20 Leucine-derived analogWild-type and Abcb1a/b(-/-) miceSignificantly more efficient than this compound at increasing brain levels of [11C]tariquidar.[7]
Analogs 21 & 22 Undisclosed modificationsWild-type and Abcb1a/b(-/-) miceDespite improved metabolic stability, did not show improved in vivo efficacy compared to this compound.[7]
K1 Ester group removedNot explicitly stated in provided abstractsSignificantly improved metabolic stability in human liver microsomes compared to this compound.[1][4][5][8]
K2 & K34 Amide modificationWild-type miceShowed favorable oral pharmacokinetic profiles.[3][4][6]

Experimental Protocols

In Vivo Evaluation of ABCG2 Inhibition using Positron Emission Tomography (PET)

A key method to assess the in vivo efficacy of this compound analogs is through PET imaging.[1][2][7] This technique allows for the real-time, non-invasive measurement of drug distribution in living animals.

  • Animal Models: Wild-type mice and Abcb1a/b(-/-) mice (to eliminate the confounding effects of the P-glycoprotein transporter) are used.

  • Radiotracer: [11C]tariquidar, a known substrate of both ABCG2 and ABCB1, is used as the radiotracer.

  • Procedure:

    • In wild-type mice, the ABCB1 transporter is blocked by pre-treatment with a high dose of unlabeled tariquidar. This isolates the effect of ABCG2 on [11C]tariquidar efflux.

    • The this compound analog or vehicle is administered to the mice.

    • [11C]tariquidar is then injected intravenously.

    • PET scans are acquired to measure the uptake and retention of [11C]tariquidar in the brain.

  • Endpoint: An increase in the brain distribution of [11C]tariquidar in the presence of the this compound analog indicates successful inhibition of ABCG2 at the blood-brain barrier.

Metabolic Stability Assay in Liver Microsomes

This in vitro assay is crucial for predicting the in vivo metabolic fate of the compounds.

  • Preparation: Human and mouse liver microsomes are prepared.

  • Incubation: The test compounds (this compound or its analogs) are incubated with the liver microsomes in the presence of the cofactor NADPH (required for cytochrome P450-mediated metabolism).

  • Analysis: Samples are taken at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Endpoint: The rate of disappearance of the parent compound indicates its metabolic stability. A slower rate of disappearance suggests higher metabolic stability.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its analogs is the direct inhibition of the ABCG2 transporter. This prevents the efflux of substrate drugs, leading to their increased intracellular accumulation.

cluster_cell Cell ABCG2 ABCG2 Transporter Extracellular Extracellular ABCG2->Extracellular Efflux Substrate Substrate Drug (e.g., Chemotherapy) Substrate->ABCG2 Binding Ko143_Analog This compound Analog Ko143_Analog->ABCG2 Inhibition Intracellular Intracellular

Caption: Mechanism of ABCG2 inhibition by this compound analogs.

cluster_workflow In Vivo PET Imaging Workflow Animal_Model Select Animal Model (e.g., Wild-type mice) Block_ABCB1 Block ABCB1 Transporter (with unlabeled tariquidar) Animal_Model->Block_ABCB1 Administer_Analog Administer this compound Analog Block_ABCB1->Administer_Analog Inject_Radiotracer Inject [11C]tariquidar Administer_Analog->Inject_Radiotracer PET_Scan Perform PET Scan Inject_Radiotracer->PET_Scan Analyze_Data Analyze Brain Uptake of Radiotracer PET_Scan->Analyze_Data

References

Cross-Validation of Ko 143 Inhibition with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) by Ko 143 with genetic methods such as CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to assist researchers in selecting the most appropriate method for validating the role of ABCG2 in their studies.

Unveiling the Role of ABCG2: Pharmacological vs. Genetic Approaches

This compound is a potent and selective inhibitor of ABCG2, a transporter protein often implicated in multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic agents.[1] While this compound is a valuable tool, its specificity can be concentration-dependent, and it may exhibit off-target effects at higher concentrations. Therefore, cross-validation with genetic methods that specifically target the ABCG2 gene is crucial to unequivocally attribute observed effects to the inhibition of ABCG2.

Genetic techniques like CRISPR/Cas9 knockout result in the permanent removal of the ABCG2 gene, while small interfering RNA (siRNA) leads to a transient knockdown of its expression. These methods provide a highly specific means to study the function of ABCG2 and validate the on-target effects of pharmacological inhibitors like this compound.

Quantitative Data Comparison

The following tables summarize quantitative data from studies that have directly compared the effects of this compound with genetic inhibition of ABCG2.

Table 1: Reversal of Multidrug Resistance in NCI-H460/TPT10 Lung Cancer Cells

Treatment GroupTopotecan IC50 (nM)SN-38 IC50 (nM)Mitoxantrone IC50 (nM)
NCI-H460/TPT10 (Resistant)1,250 ± 15085 ± 121,500 ± 200
NCI-H460/TPT10 + 3 µM this compound55 ± 84.5 ± 0.775 ± 11
NCI-H460/TPT10 ABCG2 knockout60 ± 95.0 ± 0.880 ± 12
NCI-H460 (Parental)50 ± 74.0 ± 0.670 ± 10

Data adapted from a study on a topotecan-resistant non-small cell lung cancer cell line.[2] The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Table 2: Effect on Teriflunomide-Induced T-cell Apoptosis and Proliferation

Experimental Group% T-cell Apoptosis (Annexin V+)% Inhibition of T-cell Proliferation
Wild-type T-cells + Teriflunomide12 ± 2%35 ± 5%
Wild-type T-cells + Teriflunomide + 10 µM this compound37 ± 4% (3.1-fold increase)68 ± 7%
abcg2 knockout T-cells + Teriflunomide40 ± 5%72 ± 8%

Data derived from a study investigating the role of ABCG2 in the effects of teriflunomide, an immunomodulatory drug.[3]

Table 3: Impact on Extravillous Trophoblast (EVT) Cell Migration

TreatmentRelative Wound Density (Arbitrary Units)
Control (Vehicle)1.00
This compound (1 µM)1.45 ± 0.15
siABCG2 (siRNA against ABCG2)1.52 ± 0.18
Scrambled siRNA1.05 ± 0.08

Data from a study on the role of BCRP/ABCG2 in human trophoblast migration.[4] Increased relative wound density indicates enhanced cell migration.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cross-validation and the underlying molecular mechanism.

CrossValidationWorkflow cluster_wildtype Wild-Type/Parental Cells WT_cells Wild-Type or Parental Cells Ko143_treatment Treat with this compound WT_cells->Ko143_treatment Genetic_modification Genetic Modification (CRISPR KO or siRNA) WT_cells->Genetic_modification Drug_resistance Drug Resistance Assay (e.g., MTT, IC50 determination) Ko143_treatment->Drug_resistance Substrate_accumulation Substrate Accumulation (e.g., Hoechst 33342) Ko143_treatment->Substrate_accumulation Cell_function Cell Function Assay (e.g., Migration, Apoptosis) Ko143_treatment->Cell_function Genetic_modification->Drug_resistance Genetic_modification->Substrate_accumulation Genetic_modification->Cell_function

Caption: Experimental workflow for cross-validating this compound with genetic methods.

ABCG2_Mechanism cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug Drug_accum Intracellular Drug Accumulation Drug_in->Drug_accum Enters cell ABCG2 ABCG2 Transporter Drug_out Drug Efflux ABCG2->Drug_out ATP-dependent efflux Cell_death Apoptosis / Cell Death Drug_accum->ABCG2 Drug_accum->Cell_death Induces Ko143 This compound Ko143->ABCG2 Inhibits function Genetic_knockout CRISPR/Cas9 Knockout Genetic_knockout->ABCG2 Prevents expression siRNA siRNA Knockdown siRNA->ABCG2 Reduces expression

Caption: ABCG2-mediated drug efflux and points of intervention.

Detailed Experimental Protocols

Below are generalized protocols for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed, optimized protocols.

CRISPR/Cas9-Mediated Knockout of ABCG2

This protocol outlines the general steps for generating an ABCG2 knockout cell line using the CRISPR/Cas9 system.

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the ABCG2 gene. Synthesize and clone the gRNA sequences into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable transfection reagent (e.g., Lipofectamine).

  • Single-Cell Cloning: After 48-72 hours, dilute the transfected cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.

  • Screening and Validation:

    • Genomic DNA PCR and Sequencing: Extract genomic DNA from expanded clones and perform PCR to amplify the targeted region. Sequence the PCR products to identify clones with frameshift mutations (indels).

    • Western Blot: Lyse the validated clones and perform a Western blot using an anti-ABCG2 antibody to confirm the absence of the ABCG2 protein.

    • Functional Assay: Functionally validate the knockout by assessing the accumulation of a known ABCG2 substrate, such as Hoechst 33342 or pheophorbide A.

siRNA-Mediated Knockdown of ABCG2

This protocol describes the transient knockdown of ABCG2 expression using siRNA.

  • siRNA Selection: Select at least two validated siRNAs targeting different regions of the ABCG2 mRNA, along with a non-targeting (scrambled) control siRNA.

  • Transfection: Transfect the siRNAs into the target cells using a lipid-based transfection reagent. The optimal siRNA concentration and incubation time should be determined empirically (typically 24-72 hours).

  • Validation of Knockdown:

    • Quantitative RT-PCR (qRT-PCR): Extract total RNA from the transfected cells and perform qRT-PCR to quantify the reduction in ABCG2 mRNA levels compared to the scrambled control.

    • Western Blot: Perform a Western blot to confirm the reduction in ABCG2 protein expression.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of chemotherapeutic drugs and the reversal of resistance.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of this compound. For knockout or knockdown cells, treat with the drug alone.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the drug and/or this compound as required for the experiment.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration (Wound Healing) Assay

This assay measures the rate of cell migration.

  • Cell Seeding and Monolayer Formation: Seed cells in a culture plate and grow them to confluence.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing the treatment (e.g., this compound or vehicle). For siRNA-treated cells, the wound is created after the knockdown period.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure or the relative wound density.

Conclusion

The cross-validation of this compound's effects with genetic methods provides a robust framework for confirming the role of ABCG2 in various biological processes, particularly in the context of multidrug resistance. The data presented in this guide consistently demonstrates that both pharmacological inhibition with this compound and genetic silencing or knockout of ABCG2 lead to comparable functional outcomes, such as sensitization of resistant cells to chemotherapy, increased intracellular drug accumulation, and modulation of cellular processes like apoptosis and migration.

Researchers are encouraged to employ both approaches in parallel to generate high-confidence data. While this compound offers a convenient and titratable means of inhibiting ABCG2 function, genetic methods provide unparalleled specificity, ensuring that the observed phenotype is a direct consequence of ABCG2 loss-of-function. The choice between CRISPR/Cas9 and siRNA will depend on the desired duration of the effect, with CRISPR providing a permanent knockout and siRNA offering a transient knockdown. By integrating these complementary techniques, the scientific community can continue to build a more complete understanding of the multifaceted roles of ABCG2 in health and disease.

References

A Comparative Analysis of Ko 143 and GF120918: Potent Inhibitors of ABC Transporters

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and cancer research, overcoming multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters is a critical challenge. This guide provides a detailed comparative analysis of two widely used inhibitors, Ko 143 and GF120918 (also known as Elacridar), to assist researchers in selecting the appropriate tool for their experimental needs. We will delve into their mechanisms of action, inhibitory profiles, and the experimental protocols used to characterize them.

Mechanism of Action and Target Specificity

This compound is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2][3] It is a nontoxic analog of the fungal toxin fumitremorgin C (FTC).[4][5] While it is highly selective for BCRP, at higher concentrations (≥1 μM), this compound has been shown to also affect the transport activity of P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[2][4]

GF120918 (Elacridar) is a third-generation inhibitor that acts as a potent, non-competitive inhibitor of both P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2).[6][7][8][9] Its dual inhibitory activity makes it a valuable tool for studying the combined role of these two major efflux pumps in drug disposition and resistance.[8][10]

The primary functional difference lies in their selectivity: this compound is principally a BCRP-selective inhibitor with off-target effects at higher concentrations, whereas GF120918 is a dual inhibitor of both P-gp and BCRP.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50, EC90, and Ki) for this compound and GF120918 against their primary transporter targets. These values highlight the potency of each inhibitor.

InhibitorTarget TransporterParameterValue (nM)Cell Line/SystemNotes
This compound BCRP/ABCG2EC9026MEF3.8/Bcrp1 clone A2 cellsReversing Bcrp1-mediated drug resistance.[2][5]
BCRP/ABCG2IC509.7-ATPase activity inhibition.[11]
BCRP/ABCG2Ki79 - 100BCRP vesiclesEstimated from IC50.[12]
P-gp/ABCB1->200-fold less active than against BCRPP-gp overexpressing cellsHighlights selectivity for BCRP.[1][5]
GF120918 P-gp/ABCB1IC50160Caki-1 and ACHN cellsInhibition of P-gp labeling by [3H]azidopine.[6]
P-gp/ABCB1Ki5MES-Dx5 cell membranesInhibition of [3H]-vinblastine binding.[13]
P-gp/ABCB1EC5037 - 64MES-Dx5 cellsReversal of accumulation deficit for various cytotoxics.[13]
BCRP/ABCG2-Potent Inhibitor-Known dual inhibitor of P-gp and BCRP.[6][7][8]

Signaling Pathways and Inhibition

The following diagrams illustrate the mechanism of drug efflux by BCRP and P-gp and how this compound and GF120918 interfere with this process.

BCRP_Inhibition cluster_cell Cancer Cell Drug_in Anticancer Drug (e.g., Topotecan) BCRP BCRP (ABCG2) Transporter Drug_in->BCRP Binds to Drug_out Drug Efflux BCRP->Drug_out Pumps out ADP ADP + Pi BCRP->ADP Ko143 This compound Ko143->BCRP Inhibits ATP ATP ATP->BCRP Hydrolysis fuels Pgp_Inhibition cluster_cell_pgp Cancer Cell Drug_in_pgp Anticancer Drug (e.g., Doxorubicin) Pgp P-gp (ABCB1) Transporter Drug_in_pgp->Pgp Binds to Drug_out_pgp Drug Efflux Pgp->Drug_out_pgp Pumps out ADP_pgp ADP + Pi Pgp->ADP_pgp GF120918 GF120918 GF120918->Pgp Inhibits ATP_pgp ATP ATP_pgp->Pgp Hydrolysis fuels Inhibition_Assay_Workflow start Start: Prepare Reagents prepare_cells Prepare Cell Monolayers or Membrane Vesicles start->prepare_cells add_inhibitor Add Test Inhibitor (this compound or GF120918) prepare_cells->add_inhibitor add_substrate Add Probe Substrate add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction / Sample Collection incubate->stop_reaction quantify Quantify Substrate Transport (LSC or LC-MS/MS) stop_reaction->quantify analyze Data Analysis: Calculate % Inhibition & IC50 quantify->analyze end End: Determine Inhibitory Potency analyze->end

References

Validating BCRP Inhibition: A Comparative Guide to Ko143 and Fluorescent Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical step in overcoming multidrug resistance in cancer and understanding drug-drug interactions. This guide provides a comprehensive comparison of Ko143, a potent and specific BCRP inhibitor, with other alternatives, and details the use of fluorescent substrates for robust assay development.

The ATP-binding cassette (ABC) transporter BCRP plays a significant role in the efflux of a wide range of xenobiotics, including many anticancer drugs. Its inhibition can enhance the efficacy of chemotherapeutic agents and alter the pharmacokinetics of various compounds. Ko143 has emerged as a valuable tool for these investigations due to its high potency and selectivity. This guide will delve into the experimental validation of BCRP inhibition using Ko143 in conjunction with commonly employed fluorescent substrates.

Performance Comparison of BCRP Inhibitors

Ko143 is a synthetic analog of the fungal toxin fumitremorgin C (FTC) and is recognized as one of the most potent and specific BCRP inhibitors available.[1][2] Its utility is underscored by its significant selectivity for BCRP over other major ABC transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), particularly at lower concentrations.[1][3] However, it is important to note that at higher concentrations (≥1 μM), Ko143 may also inhibit P-gp and MRP1.[4][5] The following table summarizes the inhibitory potency of Ko143 and other selected compounds against BCRP and other transporters.

InhibitorTarget TransporterIC50 / EC90Cell Line / SystemFluorescent SubstrateReference
Ko143 BCRP EC90 = 26 nM BCRP-overexpressing cellsNot Specified[1]
Ko143 BCRP IC50 = 9.7 nM (ATPase assay) Cell-freeNot Applicable[6]
Ko143 BCRP IC50 = 0.11 µM BCRP vesiclesEstrone-3-sulfate[3]
Ko143P-gp>200-fold less active than on BCRPMDR1-transduced cellsPaclitaxel[1]
Ko143MRP1>200-fold less active than on BCRPMRP1-transfected cellsNot Specified[1]
Fumitremorgin C (FTC)BCRPIC50 ≈ 1 µMBCRP-overexpressing cellsNot Specified[7]
Elacridar (GF120918)BCRP / P-gpBCRP IC50 = 0.21 µMMDCKII-BCRPPheophorbide A[8]
FebuxostatBCRPIC50 = 0.027 µMVesicle transport assayUrate[9]
LapatinibBCRPIC50 = 40 nMMDCKII-BCRPPheophorbide A[8]

Experimental Protocols

Accurate validation of BCRP inhibition requires well-defined experimental protocols. Below are detailed methodologies for assessing BCRP activity using Ko143 and a fluorescent substrate in a cell-based assay.

Protocol: Fluorescent Substrate Accumulation Assay Using Hoechst 33342 and Ko143

This protocol describes the measurement of BCRP-mediated efflux by quantifying the intracellular accumulation of the fluorescent substrate Hoechst 33342 in BCRP-overexpressing cells in the presence and absence of the inhibitor Ko143.

Materials:

  • BCRP-overexpressing cells (e.g., HEK293/BCRP, MDCKII/BCRP) and parental control cells.

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in water).

  • Ko143 stock solution (e.g., 10 mM in DMSO).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the BCRP-overexpressing and parental cells into a 96-well plate at a density of 2.0 × 10⁵ cells/well and allow them to adhere overnight.[10]

  • Preparation of Reagents:

    • Prepare a working solution of Hoechst 33342 in cell culture medium at the desired final concentration (e.g., 5 µM).[11]

    • Prepare serial dilutions of Ko143 in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Ko143 dilution.

  • Inhibition and Substrate Loading:

    • Aspirate the culture medium from the wells.

    • Add the Ko143 dilutions (or vehicle control) to the respective wells.

    • Immediately add the Hoechst 33342 working solution to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.[12][13]

  • Washing:

    • Aspirate the loading solution from the wells.

    • Wash the cells twice with ice-cold DPBS to remove extracellular substrate and inhibitor.

  • Fluorescence Measurement:

    • Add a final volume of DPBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at approximately 350 nm and emission at approximately 460 nm.[14]

    • Alternatively, detach the cells with trypsin, resuspend in DPBS, and analyze by flow cytometry.[13]

  • Data Analysis:

    • Subtract the background fluorescence from the parental cells.

    • Normalize the fluorescence intensity of the treated cells to the vehicle control.

    • Plot the fluorescence intensity against the log of the Ko143 concentration and fit a dose-response curve to determine the EC50 value.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying mechanism of BCRP inhibition, the following diagrams are provided.

G cluster_workflow Experimental Workflow: BCRP Inhibition Assay A Seed BCRP-expressing cells and parental cells B Pre-incubate with Ko143 or vehicle control A->B C Add fluorescent substrate (e.g., Hoechst 33342) B->C D Incubate at 37°C C->D E Wash to remove extracellular compounds D->E F Measure intracellular fluorescence E->F G Data Analysis (EC50 determination) F->G

Figure 1. A flowchart of the experimental steps for a BCRP inhibition assay.

G cluster_cell BCRP-Overexpressing Cell cluster_inside Intracellular Space BCRP BCRP Transporter Substrate_out Fluorescent Substrate BCRP->Substrate_out Efflux ADP ADP + Pi BCRP->ADP Substrate_in Fluorescent Substrate (e.g., Hoechst 33342) Substrate_in->BCRP Binds to Ko143 Ko143 Ko143->BCRP Inhibits Fluorescence Increased Fluorescence Ko143->Fluorescence Leads to ATP ATP ATP->BCRP Powers

Figure 2. The mechanism of BCRP inhibition by Ko143 leading to increased intracellular substrate accumulation.

Conclusion

The validation of BCRP inhibition is a cornerstone of research into multidrug resistance and drug development. Ko143 stands out as a potent and selective inhibitor, making it an invaluable research tool. By employing robust experimental protocols with fluorescent substrates like Hoechst 33342, researchers can accurately quantify the inhibitory activity of Ko143 and other compounds, paving the way for the development of more effective therapeutic strategies. This guide provides the necessary framework for conducting and interpreting these crucial assays.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Ko 143

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ko 143, a potent and selective inhibitor of the breast cancer resistance protein (BCRP), adherence to rigorous safety and disposal protocols is paramount.[1][2][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₆H₃₅N₃O₅[4]
Molecular Weight 469.57 g/mol [2][5]
Appearance Crystalline solid[1]
Purity ≥98% (HPLC)[2]
CAS Number 461054-93-3[2][4]
Storage Store at -20°C[1][2][3]
Solubility Soluble in DMSO and ethanol[2][3][5]

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for this compound hydrate indicates the following hazards:

  • Skin Irritation (Category 2) [6]

  • Eye Irritation (Category 2A) [6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [6]

Precautionary Measures:

  • P261: Avoid breathing dust.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves, eye protection, and face protection.[6]

In case of exposure:

  • IF ON SKIN: Wash with plenty of soap and water.[6]

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Proper Disposal Procedures

While specific disposal instructions for this compound are not explicitly detailed in the provided search results, standard laboratory procedures for chemical waste disposal should be followed, taking into account the hazards identified in the Safety Data Sheet. All disposal methods must comply with local, state, and federal regulations.

Experimental Protocol for Disposal of this compound Waste:

  • Segregation of Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound (e.g., unused solutions, rinsates from contaminated glassware) in a separate, designated, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the primary hazards (e.g., "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide the EHS or contractor with the Safety Data Sheet for this compound.

  • Decontamination of Glassware and Surfaces:

    • Rinse contaminated glassware and surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash with soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ko143_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Tips, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsate) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated & Secure Secondary Containment Solid_Container->Storage_Area Liquid_Container->Storage_Area EHS_Pickup EHS/Licensed Contractor PICKUP Storage_Area->EHS_Pickup Final_Disposal Proper Off-Site Disposal EHS_Pickup->Final_Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ko 143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of the BCRP/ABCG2 Inhibitor, Ko 143.

This guide provides critical safety and logistical information for the proper handling of this compound in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye/Face Protection Safety glasses with side-shields or gogglesGoggles are required when there is a risk of splashing. A face shield should be used in addition to goggles when handling larger quantities or if there is a significant splash risk.
Skin and Body Protection Laboratory coatA fully buttoned lab coat must be worn at all times. Consider a chemically resistant apron when handling larger quantities.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for safety and experimental reproducibility.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at -20°C for long-term stability.

  • Ensure the storage location is clearly labeled and access is restricted to authorized personnel.

2.2. Preparation of Stock Solutions

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Precaution: DMSO can facilitate the absorption of chemicals through the skin. Therefore, extreme caution and appropriate PPE are necessary.

  • Procedure:

    • Perform all weighing and dissolution steps within a chemical fume hood.

    • Use a calibrated analytical balance to weigh the desired amount of this compound powder.

    • Slowly add the required volume of fresh, anhydrous DMSO to the powder.

    • Vortex or sonicate the solution to ensure complete dissolution.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.

Experimental Protocol: BCRP/ABCG2 Inhibition Assay

This protocol outlines a common in vitro experiment to assess the inhibitory activity of this compound on the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2).

3.1. Materials

  • Cancer cell line overexpressing BCRP (e.g., MCF7/MX100) and a parental control cell line (e.g., MCF7).

  • Cell culture medium and supplements.

  • A fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).

  • This compound stock solution.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

3.2. Methodology

  • Cell Seeding: Seed the BCRP-overexpressing and parental cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known BCRP inhibitor).

  • Substrate Addition: After a pre-incubation period with this compound, add the fluorescent BCRP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for substrate uptake and efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Increased fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.

Caption: Experimental workflow for a BCRP inhibition assay using this compound.

Signaling Pathway: Mechanism of Action

This compound is a potent and selective inhibitor of the BCRP transporter. BCRP is an ATP-dependent efflux pump that removes various substrates, including many chemotherapeutic drugs, from the cell. By inhibiting BCRP, this compound increases the intracellular concentration of these drugs, potentially overcoming multidrug resistance in cancer cells.

BCRP_Inhibition cluster_cell Cancer Cell BCRP BCRP Transporter Drug_out Chemotherapeutic Drug (extracellular) BCRP->Drug_out ATP-dependent Efflux Drug_in Chemotherapeutic Drug (intracellular) Drug_in->BCRP Binding Drug_out->Drug_in Passive Diffusion Ko143 This compound Ko143->BCRP Inhibition

Caption: Mechanism of BCRP inhibition by this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All waste must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of in its original container or a clearly labeled hazardous waste container. Do not mix with other chemical waste.
Unused this compound Stock Solution (in DMSO) Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvents.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated, puncture-proof hazardous waste container. Do not dispose of in regular trash.
Aqueous Waste from Experiments Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.